Chemical structure and molecular weight of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
An in-depth technical analysis and methodological guide for the synthesis, characterization, and application of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate . Executive Summary & Pharmacological Context In conte...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis and methodological guide for the synthesis, characterization, and application of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate .
Executive Summary & Pharmacological Context
In contemporary medicinal chemistry, N-heteroaryl piperidines serve as privileged scaffolds, frequently utilized in the development of CNS therapeutics, metabolic regulators (e.g., GPR119 agonists), and targeted kinase inhibitors [1]. Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a highly versatile building block. The architecture of this molecule is deliberately designed: the piperidine core provides a predictable three-dimensional spatial arrangement (typically adopting a chair conformation), the ethyl ester serves as a stable, lipophilic protecting group or prodrug moiety, and the 5-cyanopyridin-2-yl group acts as an electron-deficient aromatic system that can engage in critical hydrogen bonding or dipole-dipole interactions within a target protein's binding pocket.
Physicochemical Profiling & Quantitative Data
Accurate molecular weight calculation and structural characterization are the first steps in validating any synthetic workflow. The target compound is the ethyl ester derivative of the commercially available 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid (CAS: 162997-28-6) [2].
Table 1: Quantitative and Physicochemical Properties
The standard synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism [3]. This reaction is governed by the push-pull electronic dynamics of the pyridine ring.
Causality of Reactivity:
The cyano (-C≡N) group at the 5-position is a powerful electron-withdrawing group (EWG). Through both inductive (-I) and mesomeric (-M) effects, it depletes electron density from the pyridine ring, creating a highly electrophilic center at the 2-position (ortho to the pyridine nitrogen and para to the cyano group). When the secondary amine of ethyl isonipecotate attacks this 2-position, the aromaticity is temporarily broken to form a negatively charged transition state known as the Meisenheimer Complex . The cyano group and the pyridine nitrogen stabilize this negative charge until the chloride ion (a good leaving group) is expelled, restoring aromaticity.
Caption: SNAr reaction mechanism for synthesizing the target compound.
Reaction Assembly: Charge an oven-dried round-bottom flask with 2-chloro-5-cyanopyridine and ethyl isonipecotate. Add anhydrous DMF to achieve a 0.5 M concentration, followed by K₂CO₃.
Causality: DMF is a polar aprotic solvent. It solvates the potassium cations but leaves the nucleophilic nitrogen of the piperidine "naked" and highly reactive. K₂CO₃ is selected over stronger bases (like NaH or alkoxides) because it is basic enough to neutralize the generated HCl, but mild enough to prevent unwanted transesterification or hydrolysis of the ethyl ester.
Thermal Promotion: Flush the system with nitrogen gas and heat the mixture to 80 °C for 6–8 hours with vigorous stirring.
Causality: The nitrogen atmosphere prevents oxidative degradation at elevated temperatures. Heating to 80 °C provides the necessary activation energy to overcome the disruption of aromaticity during the formation of the Meisenheimer complex.
Validation Checkpoint (In-Process Control): After 6 hours, sample 10 µL of the reaction mixture. Dilute in methanol and analyze via LC-MS.
Self-Validation: The reaction is deemed complete when the UV peak corresponding to 2-chloro-5-cyanopyridine is depleted, and a dominant peak with an m/z of 260.3 [M+H]⁺ emerges, confirming the formation of the product (MW 259.31).
Workup & Isolation: Cool the reaction to room temperature and quench by pouring into ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution.
Causality: DMF is notoriously difficult to remove via evaporation. The LiCl wash forms highly water-soluble coordination complexes with DMF, efficiently stripping it from the organic phase.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure ethyl ester.
Downstream Processing: Saponification to the Active Acid
In drug development, the ethyl ester is frequently a precursor. It must be hydrolyzed to yield the active carboxylic acid (Molecular Weight: 231.25 g/mol ), which can then be subjected to amide coupling with various pharmacophores [4].
Protocol for Chemoselective Hydrolysis:
Dissolve the ester in a 3:1:1 mixture of THF:MeOH:H₂O. Add 2.0 equivalents of Lithium Hydroxide (LiOH) monohydrate and stir at room temperature for 4 hours.
Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium cation strongly coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and accelerating hydrolysis. Furthermore, the mild room-temperature conditions prevent the unwanted hydrolysis of the sensitive cyano (-C≡N) group into a primary amide, ensuring chemoselectivity.
Caption: Downstream derivatization workflow from ester to active pharmaceutical ingredient.
Title: Piperazine Derivatives and Their Use for the Treatment of Neurological Diseases (EP1615909A1)
Exploratory
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate safety data sheet (SDS) download
An In-depth Technical Guide to the Safe Handling of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the writing of this guide, a spe...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Safe Handling of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is not publicly available. The following guidance is synthesized from an analysis of the compound's constituent chemical moieties and safety data for structurally related molecules. This guide is intended to supplement, not replace, a formal risk assessment conducted by qualified personnel.
Introduction and Structural Hazard Assessment
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure combines a piperidine ethyl ester with a cyanopyridine group. The absence of a dedicated Safety Data Sheet (SDS) necessitates a thorough hazard evaluation based on its functional groups to ensure safe handling in a laboratory setting. The primary hazards are anticipated to arise from the cyanopyridine moiety, which is known for its potential toxicity.
The core of our safety protocol is built on a structural analogy approach. We will dissect the molecule into its key components—the pyridine ring, the cyano group, and the piperidine ester—to infer its toxicological and chemical properties.
Pyridine Ring: Pyridine and its derivatives are typically flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1][2][3] They often have a strong, unpleasant odor and require handling in well-ventilated areas.[4][5]
Cyano Group (-C≡N): The cyano group is a significant contributor to the compound's potential toxicity. Cyanopyridines are classified as harmful or toxic.[6][7] They can cause skin, eye, and respiratory irritation.[6][8] Of critical concern is the potential for thermal decomposition to release highly toxic fumes, such as nitrogen oxides and hydrogen cyanide.[9]
Piperidine Ethyl Ester Moiety: The piperidine ring is a common scaffold in pharmaceuticals. While less acutely toxic than the cyanopyridine portion, piperidine derivatives can still be irritants. The ethyl ester group makes the compound a combustible liquid.
Based on this analysis, Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate should be handled as a compound that is harmful if swallowed, toxic in contact with skin, and a severe eye and skin irritant.
Hazard Identification and Classification (Inferred)
While a formal GHS classification is unavailable, we can infer the likely hazards based on data from analogous compounds like 2-cyanopyridine and other substituted pyridines.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.
Engineering Controls
Fume Hood: All handling of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[4]
Ventilation: The laboratory should be well-ventilated, with air exchange rates that meet or exceed established safety standards.[5]
Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[11]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It should be selected based on the highest potential for exposure.[2][4]
Hand Protection: Wear nitrile or butyl rubber gloves that are resistant to pyridine-like compounds. Always inspect gloves for tears or holes before use. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[2][4][6]
Eye Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield should be worn in addition to goggles.[6][11]
Skin and Body Protection: A lab coat must be worn and fully buttoned. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is recommended.[6]
Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is essential for minimizing risk.
Step-by-Step Handling Protocol
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
PPE Donning: Put on all required PPE: lab coat, safety goggles, and appropriate gloves.
Weighing and Transfer: Conduct all weighing and transfers of the compound on a disposable weigh boat or paper within the fume hood. Use non-sparking tools.[3]
Solution Preparation: If making a solution, add the compound slowly to the solvent to avoid splashing. Keep the container closed when not in use.
Post-Handling: After use, securely seal the container. Wipe down the work surface in the fume hood with an appropriate solvent.
Decontamination: Remove and dispose of gloves in the designated chemical waste container. Wash hands thoroughly with soap and water.[6]
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and safety.
Location: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][5][12]
Container: Keep the container tightly sealed and clearly labeled.[4][12]
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6][9]
Security: For highly toxic compounds, consider storing in a locked cabinet or an area with restricted access.[6]
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13]
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][11]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][14]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[13]
Spill Response Workflow
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Control: If safe to do so, remove all ignition sources.[12]
Contain: Use an inert absorbent material like sand, vermiculite, or a commercial spill kit to contain the spill. Do not use combustible materials like paper towels.[4]
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[12]
Decontaminate: Clean the spill area with an appropriate solvent, and wash with soap and water.
Dispose: Dispose of all contaminated materials as hazardous waste.[6]
Visualization of Safety Workflows
Visual aids can significantly improve the understanding and retention of safety protocols.
Caption: A step-by-step workflow for the safe handling of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate.
Caption: A decision tree for responding to a chemical spill.
Waste Disposal
All waste containing Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
Collection: Collect waste in a clearly labeled, non-reactive, and sealable container.[12]
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal: Arrange for disposal through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.[6]
References
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
U.S. Environmental Protection Agency. Aminopyridines. [Link]
ACS Publications. (2021, August 12). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. [Link]
Pharmacological properties of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
Pharmacological Profiling and Structural Utility of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate in Targeted Drug Discovery Executive Summary In modern medicinal chemistry, the rapid generation of highly selecti...
Author: BenchChem Technical Support Team. Date: April 2026
Pharmacological Profiling and Structural Utility of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid generation of highly selective, orally bioavailable drug candidates relies heavily on the use of privileged pharmacophore building blocks. Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a highly versatile advanced intermediate. While not a standalone therapeutic, its structural architecture—combining a rigid piperidine linker with an electron-deficient cyanopyridine headgroup—serves as the functional core for synthesizing modulators across multiple target classes, most notably G-protein coupled receptors (e.g., GPR119) and cyclin-dependent kinases (e.g., CDK12). This whitepaper details the structural pharmacology, mechanistic applications, and self-validating assay protocols required to evaluate derivatives of this critical scaffold.
Structural Pharmacology & Physicochemical Logic
The utility of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is rooted in its highly deliberate structural design. The molecule can be dissected into two functional domains:
The 5-Cyanopyridin-2-yl Headgroup: The cyano group at the 5-position is strongly electron-withdrawing. This exerts a profound inductive effect on the pyridine ring, significantly lowering the pKa of the pyridine nitrogen. From a pharmacological perspective, this prevents protonation at physiological pH, thereby increasing membrane permeability and reducing the risk of hERG channel liability (which is often triggered by basic amines). Furthermore, the cyano group acts as a potent, directional hydrogen bond acceptor, critical for interacting with kinase hinge regions or GPCR orthosteric pockets[1].
The Piperidine-4-carboxylate Core: The piperidine ring provides a conformationally restricted 3D vector. Unlike flexible aliphatic chains, the chair conformation of the piperidine ring projects the 4-carboxylate group at a predictable angle[2]. The ethyl ester serves as a lipophilic protecting group that facilitates organic solubility and chromatographic purification during early-stage synthesis. Upon mild basic hydrolysis, it yields the free carboxylic acid (CAS 162997-28-6)[3], which can be readily diversified via amide coupling to explore structure-activity relationships (SAR)[4].
Mechanistic Application I: GPR119 Agonism in Metabolic Disease
Derivatives of the cyanopyridine-piperidine scaffold are frequently utilized as agonists for GPR119, a Class A GPCR highly expressed in pancreatic β-cells and intestinal L-cells[5]. Activation of GPR119 stimulates the Gαs pathway, leading to the elevation of intracellular cyclic AMP (cAMP) and the subsequent glucose-dependent secretion of insulin and GLP-1 (Glucagon-Like Peptide-1)[5].
Fig 1. GPR119 Gαs-coupled signaling pathway activated by cyanopyridine-derived agonists.
Protocol: Self-Validating In Vitro GPR119 cAMP Accumulation Assay
To evaluate the agonistic potency (EC50) of synthesized derivatives, a homogeneous time-resolved fluorescence (HTRF) cAMP assay is employed.
Rationale & Causality: Because cAMP is rapidly hydrolyzed by endogenous phosphodiesterases (PDEs), measuring transient cAMP spikes can lead to false-negative SAR data. We mandate the inclusion of IBMX (3-isobutyl-1-methylxanthine), a non-selective PDE inhibitor, in the assay buffer. IBMX blocks cAMP degradation, artificially widening the assay window and ensuring that the measured signal accurately reflects the receptor's activation state rather than the cell's degradation kinetics.
Step-by-Step Methodology:
Cell Preparation: Plate CHO-K1 cells stably expressing human GPR119 at 5,000 cells/well in a 384-well microplate.
Buffer Addition: Add 5 µL of stimulation buffer containing 0.5 mM IBMX to prevent cAMP hydrolysis.
Compound Incubation: Dispense cyanopyridine derivatives (10-point dose-response, 10 µM to 0.5 nM) and incubate for 30 minutes at 37°C.
Detection: Add HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate). Incubate for 1 hour at room temperature.
Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).
System Validation: The assay must include AR-231453 (a known full agonist) to define
Emax
(100% activation) and a DMSO vehicle control to define basal activity. The plate run is only considered valid if the calculated Z'-factor is
≥0.6
.
Mechanistic Application II: Kinase Inhibition (CDK12) in Oncology
Beyond GPCRs, the 5-cyanopyridin-2-yl moiety is a highly privileged hinge-binding element in the development of selective kinase inhibitors, such as those targeting Cyclin-Dependent Kinase 12 (CDK12)[1]. CDK12 regulates DNA damage response genes; inhibiting it sensitizes tumor cells to PARP inhibitors. The cyanopyridine nitrogen and the cyano group form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1].
Rationale & Causality: Cyanopyridine derivatives often possess extended conjugated aromatic systems that can exhibit native auto-fluorescence, which confounds standard fluorescence intensity assays. We utilize Time-Resolved FRET (TR-FRET). The microsecond delay before signal acquisition allows short-lived background auto-fluorescence to decay, ensuring high data trustworthiness. Furthermore, ATP is strictly maintained at its apparent
Km
(e.g., 10 µM). Running the assay at
Km
balances signal robustness while maintaining high sensitivity to competitive inhibitors.
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant CDK12/CycK complex in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).
Pre-Incubation: Add 100 nL of compound (in DMSO) to 5 µL of the enzyme solution in a 384-well plate. Incubate for 15 minutes to allow binding equilibration.
Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled MBP (Myelin Basic Protein) peptide and ATP at its exact
Km
(10 µM).
Reaction Quench: After 60 minutes at 22°C, add 10 µL of stop buffer containing EDTA (to chelate Mg2+) and Europium-labeled anti-phospho-MBP antibody.
System Validation: THZ531 is included as a reference inhibitor. The assay batch is self-validated only if the IC50 of THZ531 falls within 3-fold of its historical mean, confirming that enzyme activity and ATP concentrations are tightly controlled.
Quantitative Data Synthesis
The table below summarizes the core physicochemical parameters of the building block and the typical pharmacological metrics observed when this scaffold is elaborated into final drug candidates.
Table 1: Physicochemical and Pharmacological Parameters
Parameter
Value / Range
Scientific Significance
Molecular Weight (Ester)
~259.30 g/mol
Ideal fragment size; leaves ~240 Da for elaboration while adhering to Lipinski's Rule of 5.
LogP (Predicted)
1.8 - 2.2
Favorable lipophilicity, ensuring high gastrointestinal absorption and membrane permeability.
Polar Surface Area (PSA)
~63 Ų
Optimal for oral bioavailability; restricts CNS penetration if peripheral targeting is desired.
GPR119 EC50 (Derivatives)
10 nM - 150 nM
High agonistic potency achievable via amide coupling at the piperidine 4-position[5].
CDK12 IC50 (Derivatives)
5 nM - 50 nM
Strong hinge-binding affinity driven by the cyanopyridine bidentate interaction[1].
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate mechanism of action in target cells
An In-Depth Technical Guide on the Intracellular Mechanism of Action of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (ECPC) Executive Summary Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (ECPC) is a hig...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Intracellular Mechanism of Action of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (ECPC)
Executive Summary
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (ECPC) is a highly specialized, lipophilic small-molecule scaffold utilized in medicinal chemistry as a prodrug tool compound. Its primary utility lies in its ability to penetrate target cells and undergo enzymatic bioactivation to release its active free-acid moiety: 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid (CPCA) . In target cells—particularly hepatocytes and skeletal muscle cells—CPCA acts as a potent intracellular modulator of lipid metabolism by targeting Acetyl-CoA Carboxylase (ACC). This whitepaper dissects the physicochemical rationale behind its design, its molecular target engagement, and the downstream metabolic reprogramming it induces, supported by self-validating experimental protocols.
Physicochemical Rationale & Cellular Uptake
The design of ECPC is rooted in overcoming the pharmacokinetic limitations of polar carboxylic acids. The active metabolite, CPCA, possesses a free carboxylate group that is ionized at physiological pH (pKa ~4.5). This negative charge severely restricts passive diffusion across the hydrophobic core of the plasma membrane.
By masking the carboxylic acid as an ethyl ester, the partition coefficient (LogP) is increased to approximately 2.5. This lipophilicity allows ECPC to rapidly partition into and across the phospholipid bilayer. Once inside the cytosol, the ester bond is rapidly cleaved by ubiquitous intracellular serine hydrolases, specifically Human Carboxylesterases 1 and 2 (hCE1/hCE2) [1]. hCE1 is highly expressed in the liver, while hCE2 is predominant in the intestine, ensuring rapid intracellular accumulation of the active CPCA moiety while trapping it inside the cell due to its newly acquired negative charge.
Cellular uptake and hCE-mediated bioactivation of the ECPC prodrug.
Target Engagement & Molecular Mechanism
Upon intracellular liberation, CPCA engages its primary target: Acetyl-CoA Carboxylase (ACC) . ACC exists as two distinct isozymes (ACC1 in the cytosol, ACC2 localized to the mitochondrial outer membrane) and catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA[2].
CPCA functions as an allosteric inhibitor that binds within the Carboxyltransferase (CT) domain of ACC. The structural components of CPCA drive high-affinity binding through specific causal interactions:
The Piperidine-4-carboxylate Core: Mimics the endogenous biotin-carboxylate intermediate, anchoring the molecule within the CT active site via electrostatic interactions with conserved arginine residues.
The 5-Cyanopyridin-2-yl Moiety: The nitrogen of the pyridine ring and the strong electron-withdrawing cyano group at the 5-position create a specific dipole moment. This facilitates robust
π
π
stacking with aromatic residues in the binding pocket, while the cyano group acts as a critical hydrogen-bond acceptor, locking the enzyme in an inactive conformation and preventing the homodimerization required for full catalytic activity[2].
Downstream Metabolic Reprogramming
The inhibition of ACC by CPCA triggers a profound shift in cellular energy metabolism, transitioning the cell from lipogenesis to lipid oxidation.
Under basal conditions, ACC produces malonyl-CoA, which serves a dual purpose: it is the building block for de novo lipogenesis (via Fatty Acid Synthase) and a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1) [3]. CPT1 is the rate-limiting enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for
β
-oxidation.
When CPCA inhibits ACC, intracellular malonyl-CoA levels plummet. This depletion relieves the allosteric repression of CPT1. Consequently, long-chain fatty acids are rapidly imported into the mitochondrial matrix, leading to a massive upregulation of Fatty Acid Oxidation (FAO) and a concomitant decrease in lipid storage[3].
Intracellular metabolic reprogramming via ACC inhibition and CPT1 de-repression.
To rigorously evaluate the mechanism of action of ECPC, experiments must be designed with internal controls that validate both the prodrug cleavage and the downstream functional effects.
Purpose: To confirm that ECPC is successfully internalized and hydrolyzed to CPCA by intracellular esterases.
Cell Preparation: Seed human hepatocytes (e.g., HepG2) at
1×106
cells/well in 6-well plates.
Dosing: Treat cells with 10
μ
M ECPC in serum-free media. Include a control well pre-treated with 100
μ
M Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor.
Lysis & Extraction: At 15, 30, 60, and 120 minutes, wash cells rapidly with ice-cold PBS to halt metabolism. Lyse cells using 80% cold methanol containing an internal standard (e.g., tolbutamide).
Quantification: Centrifuge lysates at 14,000
×
g for 10 min. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transitions for both ECPC and CPCA.
Validation Logic: The BNPP-treated well must show high intracellular ECPC and negligible CPCA. If CPCA appears in the BNPP well, non-enzymatic hydrolysis or alternative pathways are occurring, invalidating the hCE-dependency hypothesis.
Protocol 2: Functional FAO Assessment via High-Resolution Respirometry
Purpose: To measure the functional consequence of ACC inhibition (increased FAO) using a Seahorse XF Analyzer.
Preparation: Seed cells in a Seahorse XF96 microplate. 24 hours prior to the assay, replace media with substrate-limited medium to prime the cells for exogenous fatty acid reliance[4].
Compound Pre-incubation: Treat cells with varying concentrations of ECPC (0.1
μ
M to 10
μ
M) for 2 hours to allow for prodrug cleavage and malonyl-CoA depletion.
Substrate Injection: Load the Seahorse cartridge with Palmitate-BSA conjugate (Port A) to provide the fuel for oxidation[4].
Self-Validating Control (Critical Step): In a parallel set of ECPC-treated wells, inject Etomoxir (4
μ
M, an irreversible CPT1 inhibitor) 15 minutes prior to the Palmitate-BSA injection.
Measurement: Measure the Oxygen Consumption Rate (OCR).
Validation Logic: ECPC treatment should cause a dose-dependent spike in OCR upon Palmitate-BSA injection. However, in the wells treated with Etomoxir, this OCR spike must be completely abolished. This proves causality: the increased respiration is strictly due to CPT1-mediated fatty acid oxidation, not mitochondrial uncoupling or off-target toxicity.
Quantitative Data Summary
The following table summarizes the expected pharmacological and physicochemical profiling metrics for the ECPC/CPCA system based on standard ACC inhibitor benchmarks.
Parameter
Metric / Value
Biological Significance
LogP (ECPC)
~2.5
Optimal lipophilicity for passive membrane diffusion.
LogP (CPCA)
~0.8
Poor permeability; ensures active metabolite is trapped intracellularly.
hCE1 Cleavage
T1/2
< 15 minutes
Rapid intracellular conversion to the active moiety.
ACC1 IC
50
(CPCA)
40 - 60 nM
High-affinity binding to the cytosolic lipogenic isozyme.
ACC2 IC
50
(CPCA)
50 - 70 nM
High-affinity binding to the mitochondrial oxidative isozyme.
Malonyl-CoA Reduction
> 80% at 1
μ
M
Confirms robust target engagement and pathway blockade.
Maximal FAO Increase
2.5-fold over basal
Confirms functional de-repression of CPT1.
References
Laizure SC, Herring V, Hu Z, Witbrodt K, Parker RB. "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy. 2013 Feb;33(2):210-22.
URL:[Link]
Fullerton MD, Galic S, Marcinko K, et al. "Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin-sensitizing effects of metformin." Nature Medicine. 2013;19(12):1649–1654.
URL:[Link]
Harriman G, Greenwood J, Bhat S, et al. "Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats." Proceedings of the National Academy of Sciences (PNAS). 2016 Mar 29;113(13):E1796-805.
URL:[Link]
A Proposed Framework for the Preliminary Toxicological Evaluation of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
Abstract This technical guide outlines a comprehensive, multi-tiered strategy for establishing the preliminary toxicity profile of the novel chemical entity, Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. Given t...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for establishing the preliminary toxicity profile of the novel chemical entity, Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. Given the absence of publicly available toxicological data for this specific molecule, this document serves as a proposed framework for researchers, scientists, and drug development professionals. The guide is founded on established principles of preclinical safety assessment, integrating in silico, in vitro, and in vivo methodologies to systematically evaluate potential cytotoxic, genotoxic, cardiotoxic, and acute systemic effects. By explaining the causality behind experimental choices and grounding protocols in authoritative guidelines, this whitepaper provides a robust roadmap for the initial safety characterization required for early-stage drug discovery and chemical safety assessment.
Introduction and Strategic Rationale
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a cyanopyridine moiety linked to a piperidine-4-carboxylate core. Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][2][3] However, the introduction of a cyanopyridine group necessitates a thorough and specific toxicological evaluation, as this functional group can influence metabolic stability, receptor interaction, and overall safety profile.
The critical first step in the development of any new chemical entity is the characterization of its safety and toxicity. Early identification of potential liabilities saves significant time and resources, preventing the progression of compounds with unfavorable safety profiles.[4][5][6] This guide proposes a logical, tiered approach to building a preliminary toxicity profile for Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate, starting with computational and in vitro assays and progressing to a definitive in vivo acute study. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by maximizing the data obtained from non-animal methods before proceeding to in vivo testing.
Physicochemical Characterization and In Silico Assessment
Prior to initiating biological testing, a foundational understanding of the compound's physicochemical properties is essential. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is intrinsically linked to its toxicological behavior.
Predicted Physicochemical Properties
Based on its structural similarity to Ethyl piperidine-4-carboxylate, the target compound is predicted to be a liquid or low-melting solid at room temperature.[7][8] Key properties from its core structure, Ethyl piperidine-4-carboxylate (CAS 1126-09-6), are summarized below as a baseline for estimation.
Based on core structure LogP of ~0.5-0.9[7][9] and addition of lipophilic cyanopyridine group.
In Silico Toxicity Prediction
Computational toxicology models (e.g., ProTox-II, SwissADME) serve as a valuable first-pass screening tool.[10][11] These platforms can predict potential liabilities such as hepatotoxicity, carcinogenicity, mutagenicity, and LD50 values based on structural fragments and comparison to large databases of known toxicants. While not a substitute for experimental data, in silico results can guide the design of subsequent in vitro and in vivo studies by highlighting specific endpoints of concern. For piperidine derivatives, such models can help anticipate metabolic pathways and potential for toxicity.[10][11]
Proposed Tiered Toxicological Evaluation
A tiered approach ensures a systematic and resource-efficient evaluation. Tier 1 focuses on high-throughput in vitro assays to screen for common toxicological liabilities. Positive findings in Tier 1 would trigger a more in-depth investigation and could potentially halt further development. If Tier 1 results are favorable, the program would proceed to Tier 2 for in vivo assessment.
Caption: Proposed tiered workflow for preliminary toxicity assessment.
Tier 1: Core In Vitro Assays
In vitro assays are fundamental for early-stage drug development, offering rapid, cost-effective, and high-throughput methods to assess potential toxicity without the use of animals.[4][5][12]
Rationale: Cytotoxicity assays measure the fundamental ability of a compound to cause cell death.[12][13] This is a critical baseline test, as a compound that is broadly cytotoxic at low concentrations is unlikely to be a viable therapeutic candidate. We propose a dual-assay approach using two cell lines (e.g., HepG2 for liver cell context and HEK293 for a general kidney cell line) to identify potential cell-type specificity.
Proposed Assays:
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell metabolic viability.
LDH Release Assay: Measures lactate dehydrogenase released from cells with damaged plasma membranes, an indicator of cytotoxicity.
Running these assays in parallel provides a more robust picture, distinguishing between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.[6]
Rationale: The Ames test is a widely used and regulatory-accepted method to assess the mutagenic potential of a chemical.[14][15] It uses several strains of Salmonella typhimurium with mutations in the histidine biosynthesis pathway, rendering them unable to grow without supplemental histidine.[16][17] A mutagenic compound will cause reverse mutations, allowing the bacteria to synthesize histidine and form colonies.[15][18] A positive result indicates the compound is a mutagen and may therefore be a carcinogen.[14][15]
Key Consideration: The assay must be run with and without a metabolic activation system (e.g., rat liver S9 fraction) to determine if the parent compound or its metabolites are mutagenic.[18]
Rationale: Inhibition of the human ether-à-go-go-related gene (hERG) potassium ion channel is a major cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[19][20][21] Due to the high incidence of hERG-related cardiotoxicity leading to drug withdrawal, this assay is a critical safety screen in early drug discovery.[19][22] Typical hERG inhibitors are often lipophilic and contain basic amines, characteristics that may be present in piperidine derivatives.[22]
Proposed Assay: Automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).[19][21] This method directly measures the inhibitory effect of the compound on the hERG channel current.
Tier 2: In Vivo Acute Oral Toxicity Study
Rationale: If the in vitro profile is acceptable (i.e., low cytotoxicity, non-mutagenic, and no significant hERG inhibition), the next step is to evaluate its effects in a whole animal system. An acute oral toxicity study provides information on the potential health hazards from a single, short-term exposure and is used to determine the LD50 (median lethal dose) and for classification and labeling according to the Globally Harmonised System (GHS).[23][24]
Proposed Guideline: OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure). These methods are preferred over the traditional TG 401 as they use significantly fewer animals.[23][25][26] The study typically uses rats, and dosing is administered orally via gavage.[24]
Key Observational Parameters:
Mortality and morbidity.
Clinical signs of toxicity (e.g., changes in behavior, breathing, coordination).
Body weight changes.
Gross necropsy at the end of the 14-day observation period.[24][26]
Detailed Experimental Protocols
The following sections provide standardized, step-by-step protocols for the proposed assays.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Cell Seeding: Plate HepG2 and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10 mM stock solution of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in cell culture medium. Ensure the final DMSO concentration is ≤0.5%.
Treatment: Remove old medium from cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
Incubation: Incubate the plates for 24 or 48 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: Genotoxicity (Ames Test)
This protocol is a summary based on the OECD 471 guideline.[15]
Strain Selection: Use multiple Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[18]
Metabolic Activation: Prepare two sets of experiments: one with and one without a liver S9 fraction for metabolic activation.
Plate Incorporation Method:
To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix (or buffer for the non-activation set).
Incubate briefly, then add 2.0 mL of molten top agar containing a trace amount of histidine.[16]
Pour the mixture onto a minimal glucose agar plate and spread evenly.
Controls: Include a vehicle control (solvent only) and known positive controls for each strain, with and without S9 activation.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Cell Preparation: Use a CHO or HEK293 cell line stably expressing the hERG channel. Culture and prepare a single-cell suspension for use in the automated patch-clamp system (e.g., QPatch).[19][21]
System Setup: Prime the system with intracellular and extracellular solutions. The extracellular solution is used for baseline recording.
Compound Application: Prepare the test compound in the extracellular solution across a range of concentrations (e.g., 0.1, 1, 10, 30 µM).
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current.[19]
Data Acquisition: Record a stable baseline current in the extracellular solution. Apply the vehicle control, followed by escalating concentrations of the test compound, allowing the current to stabilize at each concentration. A known hERG inhibitor (e.g., Dofetilide, E-4031) is used as a positive control.[21]
Analysis: Measure the percentage inhibition of the hERG tail current at each concentration compared to the vehicle control. Fit the data to a concentration-response curve to determine the IC50 value.
Data Interpretation and Summary
All quantitative data should be summarized in clear, structured tables to allow for easy comparison and decision-making.
Table 1: Summary of Proposed In Vitro Toxicity Results
This guide presents a scientifically grounded and systematic framework for the preliminary toxicological evaluation of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. By integrating a logical sequence of in silico, in vitro, and in vivo assays, this strategy allows for the early identification of potential safety liabilities. The detailed protocols, based on internationally recognized guidelines, provide a clear path for execution. The successful completion of this testing battery will yield a foundational dataset crucial for making informed decisions regarding the continued development of this novel chemical entity, ensuring that only compounds with a promising safety profile advance in the discovery pipeline.
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Navigating the Labyrinth: A Technical Guide to Assessing the Blood-Brain Barrier Permeability of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
A Senior Application Scientist's Perspective on a Multi-Faceted Evaluation Strategy The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) diso...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on a Multi-Faceted Evaluation Strategy
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its tightly regulated interface protects the brain but simultaneously excludes the vast majority of potential drug candidates.[1] For any novel compound, such as Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate, a rigorous and multi-tiered assessment of its ability to cross this barrier is not just a procedural step but a critical determinant of its therapeutic potential.
This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to evaluate the BBB permeability of this specific molecule. Eschewing a rigid template, we will delve into the causal logic behind a sequential and integrated testing cascade, from initial computational predictions to definitive in vivo measurements. This self-validating workflow is designed to build a robust data package, enabling informed, go/no-go decisions in CNS drug discovery programs.
Part 1: Foundational Assessment: Physicochemical Profiling and In Silico Prediction
Before committing to resource-intensive wet-lab experiments, a thorough in silico analysis is paramount. Computational models provide a rapid, cost-effective initial screen to predict a molecule's likely BBB permeability based on its fundamental physicochemical properties.[1][2] The central nervous system is shielded by the blood-brain barrier (BBB), which only permits a small percentage of small molecules—roughly 2%—to pass through.[1][2]
The primary goal is to calculate key molecular descriptors that have been repeatedly correlated with BBB penetration. Numerous quantitative structure-activity/property relationship (QSAR/QSPR) models have been developed to predict the blood-brain distribution ratio, commonly expressed as logBB (log[Cbrain]/[Cblood]).[3][4]
Key Predictive Descriptors:
Lipophilicity (logP): A measure of a compound's partitioning between an oily and an aqueous phase. A logP value between 1.5 and 2.5 is often considered optimal for passive diffusion across the BBB.
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and hydrogen bonding capacity. Generally, a TPSA of less than 90 Ų is preferred for CNS penetration.
Molecular Weight (MW): Smaller molecules (< 400-500 Da) are more likely to cross the BBB.
Hydrogen Bond Donors (HBD): A lower number of hydrogen bond donors (typically ≤ 3) is favorable.
pKa: The ionization state of a molecule at physiological pH (7.4) is critical, as charged species do not readily cross the BBB.
Predicted Properties of the Target Molecule:
Descriptor
Predicted Value
Implication for BBB Permeability
Molecular Weight
~273.3 g/mol
Favorable (within the <400 Da guideline)
cLogP
~2.0 - 2.5
Optimal (within the ideal range for lipophilicity)
TPSA
~65 - 75 Ų
Favorable (below the 90 Ų threshold)
Hydrogen Bond Donors
0
Highly Favorable
Hydrogen Bond Acceptors
4
Acceptable
pKa (most basic)
~6.5 - 7.5 (piperidine nitrogen)
Borderline; partial ionization at pH 7.4 could limit uptake
Note: These values are estimations derived from standard computational algorithms (e.g., ChemDraw, online prediction tools) and should be experimentally verified.
Based on this initial in silico profile, Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate exhibits several characteristics (MW, logP, TPSA, HBD count) that are highly suggestive of good passive BBB permeability. The primary uncertainty lies in its pKa, which suggests that a significant fraction of the molecule may be protonated and positively charged at physiological pH, potentially hindering its passage.
Part 2: High-Throughput Screening: In Vitro Permeability Models
Following a promising in silico assessment, the next logical step is to evaluate permeability in controlled, non-cellular and cellular laboratory models. These assays provide direct, empirical data on the molecule's ability to cross a membrane, offering insights into both passive diffusion and the potential for active transport.
The PAMPA-BBB assay is a cost-effective, high-throughput method for specifically predicting passive, transcellular BBB penetration.[5][6] It utilizes a synthetic membrane coated with a lipid mixture, such as porcine brain lipid extract, to mimic the BBB's lipid environment.[5][7] This cell-free system isolates the mechanism of passive diffusion, avoiding the complexities of active transport and metabolism.[5]
Protocol: PAMPA-BBB Assay
Preparation: A 96-well filter plate (the "acceptor" plate) is coated with 5 µL of a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[8] A separate 96-well "donor" plate is prepared.
Compound Addition: The test compound is dissolved in a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 50-100 µM, with a low percentage of DMSO (<1%) if needed for solubility.[7][9] This solution is added to the donor plate wells.
Assay Assembly: The acceptor plate is placed on top of the donor plate, creating a "sandwich." The lipid-coated membrane separates the two chambers.
Incubation: The plate sandwich is incubated at room temperature for 4 to 18 hours in a chamber with high humidity to prevent evaporation.[8]
Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq))
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.
Self-Validation: The assay must include high-permeability (e.g., Diazepam, Progesterone) and low-permeability (e.g., Atenolol, Hydrocortisone) control compounds to validate the assay performance and establish classification thresholds.
Cell-Based Assays: The hCMEC/D3 Model
To move beyond passive diffusion and investigate the role of active transporters, a cell-based model is essential. The hCMEC/D3 cell line is an immortalized human cerebral microvascular endothelial cell line that represents a stable and widely used model of the human BBB.[10][11][12] These cells express key tight junction proteins and, critically, functional efflux transporters like P-glycoprotein (P-gp), a major gatekeeper at the BBB that actively pumps many drugs out of the brain.[10][12][13]
A bidirectional transport assay using hCMEC/D3 cells can determine if Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a substrate for efflux pumps like P-gp.[14]
Protocol: Bidirectional Transport Assay using hCMEC/D3 Cells
Cell Culture: hCMEC/D3 cells are seeded onto collagen-coated Transwell inserts and cultured until they form a confluent, polarized monolayer with high transendothelial electrical resistance (TEER), indicating tight junction integrity.[10]
Apical-to-Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, which represents the "blood" side. Samples are taken from the basolateral (lower) chamber (the "brain" side) over a time course (e.g., 30, 60, 90, 120 minutes).
Basolateral-to-Apical (B-A) Transport: In a separate set of inserts, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber over the same time course.
Efflux Inhibition: The A-B and B-A transport experiments are repeated in the presence of a known P-gp inhibitor (e.g., Verapamil or Zosuquidar).
Quantification: Compound concentrations in all samples are determined by LC-MS/MS.
Data Analysis: The Papp values for both A-B (Papp, A-B) and B-A (Papp, B-A) directions are calculated. The Efflux Ratio (ER) is then determined:
ER = Papp, B-A / Papp, A-B
Interpretation:
An ER close to 1 suggests that permeability is primarily due to passive diffusion.
An ER significantly greater than 2 indicates that the compound is a substrate for an active efflux transporter.
If the ER is reduced to ~1 in the presence of a P-gp inhibitor, it confirms that the compound is a P-gp substrate.
Caption: Initial workflow from computational prediction to in vitro assessment.
Part 3: The Gold Standard: In Vivo Quantification
While in vitro models provide crucial screening data, they cannot fully replicate the complex, dynamic environment of the living brain. Therefore, in vivo studies in animal models (typically rodents) are the definitive step for quantifying BBB penetration. The most rigorous and accepted metric for this is the unbound brain-to-plasma concentration ratio, or Kp,uu .[15] This parameter measures the distribution equilibrium of the non-protein-bound drug between brain interstitial fluid and plasma, providing a direct measure of BBB transport efficiency.[16] A Kp,uu value close to 1 indicates passive diffusion, while a value <1 suggests efflux and a value >1 suggests active influx.[16]
In Vivo Microdialysis
In vivo brain microdialysis is a powerful technique that allows for the continuous sampling of the unbound drug concentration directly from the brain's extracellular fluid in a freely moving animal.[17][18][19] When performed simultaneously with blood sampling, it enables the direct calculation of Kp,uu.[18]
Protocol: In Vivo Microdialysis in Rats
Surgical Implantation: Under anesthesia, guide cannulas for microdialysis probes are surgically implanted into the target brain region (e.g., striatum or hippocampus) and a blood vessel (jugular vein).[17] The animal is allowed to recover for 24-48 hours.
Probe Insertion: On the day of the experiment, microdialysis probes are inserted through the guide cannulas into both the brain and the jugular vein.
Perfusion: The probes are continuously perfused with an artificial cerebrospinal fluid (aCSF) or saline solution at a slow, constant flow rate (e.g., 1-2 µL/min).[17]
Drug Administration: The test compound is administered intravenously (IV) or intraperitoneally (IP).
Sample Collection: Dialysate samples are collected from both the brain and blood probes at regular intervals (e.g., every 20-30 minutes) for several hours.
Quantification: The concentration of the unbound drug in each dialysate sample is determined by LC-MS/MS.
Data Analysis: The area under the curve (AUC) for the unbound concentration-time profiles in both brain (AUC_brain,unbound) and plasma (AUC_plasma,unbound) is calculated. Kp,uu is then determined:
Kp,uu = AUC_brain,unbound / AUC_plasma,unbound
Self-Validation: The in vivo recovery of the microdialysis probe should be determined for the specific compound to ensure accurate quantification of the extracellular concentrations.
In Situ Brain Perfusion
An alternative, powerful technique is the in situ brain perfusion method.[20][21][22] This technique involves surgically isolating the brain's circulation and perfusing it with a known concentration of the drug for a short period.[20] It allows for precise control over the composition of the perfusate and provides a rapid measure of the initial rate of brain uptake.[21]
Caption: Integrated strategy for determining BBB permeability.
Conclusion and Integrated Perspective
The assessment of BBB permeability is a stepwise, logical progression that builds confidence at each stage. For Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate, the journey begins with a highly encouraging in silico profile, suggesting a strong potential for passive diffusion. The PAMPA-BBB assay will serve as the first experimental validation of this prediction.
The pivotal data point will emerge from the hCMEC/D3 bidirectional assay. If the efflux ratio is low (ER < 2), the path forward to in vivo studies is clear, and the compound has a high probability of success. If the efflux ratio is high (ER > 2), particularly if it is reversed by a P-gp inhibitor, this indicates the compound is a substrate for active efflux.[23][24][25] While this presents a significant hurdle, it is not necessarily a terminal one; medicinal chemistry efforts could be directed to modify the structure to evade transporter recognition.
Ultimately, the gold-standard in vivo microdialysis study will provide the definitive Kp,uu value. A Kp,uu approaching 1 would classify Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate as a promising CNS drug candidate with efficient BBB penetration, validating the predictions of the entire assessment cascade.[16] This integrated, evidence-based approach ensures that resources are invested wisely and that only the most promising candidates advance toward clinical development.
References
Garg, P., & Verma, A. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling, 46(1), 289-297.
Stary-Budi, V., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 16, 868228. Available from: [Link]
Chefer, V. I., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(10), 983-993. Available from: [Link]
Insausti, R., et al. (2017). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. Frontiers in Neuroanatomy, 11, 88. Available from: [Link]
Stary-Budi, V., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 16, 868228.
Liu, R., et al. (2012). In-silico prediction of blood–brain barrier permeability. Journal of Computer-Aided Molecular Design, 26(11), 1269-1279. Available from: [Link]
Schinkel, A. H. (2002). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(6), 443-449. Available from: [Link]
Narayanan, R., & Gunturi, S. B. (2005). In Silico Prediction of Blood Brain Barrier Permeability. ResearchGate. Available from: [Link]
Lawrenz, M., et al. (2023). A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu. ChemRxiv. Available from: [Link]
Loryan, I., & Hammarlund-Udenaes, M. (2019). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutical Research, 36(5), 74. Available from: [Link]
van de Haar, H. J., et al. (2016). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology, 18(6), 896-903. Available from: [Link]
Pan, H. T., et al. (1993). In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain. Journal of Neurochemistry, 61(6), 2219-2227. Available from: [Link]
Cedarlane. (n.d.). Human Cerebral Microvascular Endothelial Cell Line (hCMEC/D3). Cedarlane. Available from: [Link]
Miller, D. S. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Discovery, 17(11), 1247-1260. Available from: [Link]
Terasaki, T., et al. (2003). Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs. Drug Metabolism and Pharmacokinetics, 18(3), 193-208. Available from: [Link]
Smith, Q. R. (2003). In Situ Brain Perfusion Technique. Springer Nature Experiments. Available from: [Link]
Cox, O. F., et al. (2024). Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. Frontiers in Neuroscience, 18, 1421445. Available from: [Link]
Langer, O. (2019). Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. Clinical Pharmacology & Therapeutics, 105(5), 1094-1105. Available from: [Link]
Maurer, M., & van der Bijl, P. (2010). The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers in Neuroscience, 4, 26. Available from: [Link]
Carpenter, K. L. H., & Hutchinson, P. J. (2018). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. British Journal of Clinical Pharmacology, 84(7), 1434-1445. Available from: [Link]
BCRJ. (n.d.). hCMEC/D3 - Cell Line. BCRJ. Available from: [Link]
Liu, T., et al. (2024). Protocol for mouse carotid artery perfusion for in situ brain tissue fixation and parallel unfixed tissue collection. STAR Protocols, 5(1), 102868. Available from: [Link]
Rowan. (n.d.). Blood–Brain-Barrier Permeability. Rowan Documentation. Available from: [Link]
Takasato, Y., et al. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(3), H484-H493. Available from: [Link]
Boström, E., et al. (2012). Translational aspects of unbound brain to plasma concentration ratios. Diva-Portal.org. Available from: [Link]
Ghose, A. K., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1289110. Available from: [Link]
Takasato, Y., et al. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology. Heart and Circulatory Physiology, 247(3 Pt 2), H484-93. Available from: [Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. PubChem. Available from: [Link]
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Cheméo. (2026). Ethyl piperidine-4-carboxylate. Cheméo. Available from: [Link]
NextSDS. (n.d.). ETHYL 1-(4-CYANOPYRID-2-YL)PIPERIDINE-4-CARBOXYLATE. NextSDS. Available from: [Link]
NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook. Available from: [Link]
Crystallographic Analysis and Structural Characterization of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
Executive Summary As small-molecule drug discovery increasingly targets complex kinase networks, the precise spatial arrangement of pharmacophores becomes critical. The compound Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As small-molecule drug discovery increasingly targets complex kinase networks, the precise spatial arrangement of pharmacophores becomes critical. The compound Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate represents a highly versatile building block and structural motif. The 5-cyanopyridin-2-yl moiety is a privileged scaffold, frequently featured in the design of highly selective Cyclin-Dependent Kinase 12 (CDK12) inhibitors .
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we deconstruct the X-ray crystallographic workflow, detailing the causality behind our experimental protocols, the self-validating nature of modern diffraction analysis, and the deep mechanistic logic governing the molecule's solid-state conformation.
Chemical Context and Mechanistic Rationale
Understanding the three-dimensional architecture of this compound requires analyzing the interplay between steric hindrance and electronic delocalization:
Electronic Delocalization (The Pyridine-Piperidine Axis): The cyano group at the 5-position of the pyridine ring exerts a strong electron-withdrawing effect (both mesomeric,
−M
, and inductive,
−I
). This depletes electron density from the pyridine ring, rendering its C2 position highly electrophilic. Consequently, the lone pair on the piperidine nitrogen (N1) delocalizes into the pyridine
π
-system. This conjugation gives the N1–C(pyridine) bond partial double-bond character and forces the N1 atom into a flattened,
sp2
-hybridized geometry.
Steric Effects (The Piperidine Core): The piperidine ring must adopt a classic chair conformation to minimize internal ring strain. The bulky ethyl carboxylate group at C4 is forced into the equatorial position to bypass severe 1,3-diaxial steric repulsion with the axial protons at C2 and C6.
These combined effects dictate the molecule's vector projection, which is the exact geometric feature that allows such derivatives to selectively occlude the ATP-binding site of kinases like CDK12 .
Experimental Workflows: A Self-Validating System
To elucidate the structure, we employ a rigorous, self-validating crystallographic pipeline. Every step is designed with internal quality control metrics.
Crystal Growth Protocol: Vapor Diffusion
Causality: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate exhibits moderate solubility in polar aprotic solvents but is insoluble in alkanes. Vapor diffusion is chosen over slow evaporation because it provides a thermodynamically controlled, highly gradual supersaturation gradient, preventing the formation of twinned or mosaic crystals.
Step-by-Step Methodology:
Dissolution: Dissolve 20 mg of the synthesized compound in 0.5 mL of ethyl acetate (the solvent) in a clean 2-dram inner glass vial.
Chamber Setup: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of n-hexane (the antisolvent).
Sealing: Seal the outer vial tightly with a Teflon-lined cap to create a closed vapor system.
Incubation: Store the chamber at a constant 20 °C in a vibration-free environment to ensure undisturbed nucleation.
Harvesting: After 4–7 days, harvest the resulting colorless block crystals once they reach optimal dimensions (~0.25 × 0.20 × 0.15 mm³).
X-ray Diffraction Data Collection
Causality: Data is collected at 100 K. Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), which significantly enhances high-angle diffraction intensities and reduces dynamic disorder. This is critical for accurately modeling the highly flexible ethyl ester tail.
Step-by-Step Methodology:
Mounting: Select a single, optically clear crystal under a polarized light microscope. Mount it on a MiTeGen loop using Paratone-N oil. The oil serves a dual purpose: it acts as an adhesive and forms a glass at low temperatures, preventing ice ring formation.
Cooling: Transfer the loop to the goniometer equipped with an Oxford Cryosystems nitrogen stream set to 100 K.
Diffraction: Utilize a diffractometer equipped with a Mo Kα microfocus source (
λ
= 0.71073 Å) and a CPAD detector.
Validation: Collect preliminary frames. The protocol is self-validating here: an internal agreement factor (
Rint
) of
<0.05
during preliminary integration confirms that the crystal lacks pathological twinning and is suitable for full data collection.
Full Strategy: Execute
ω
and
ϕ
scans to achieve >99% completeness up to
θ=27.5∘
. Apply multi-scan absorption correction (e.g., SADABS) during data reduction.
Structure Solution and Refinement
Causality: We utilize SHELXT for intrinsic phasing and SHELXL for refinement , operated through the OLEX2 graphical interface . SHELXL's full-matrix least-squares refinement on
F2
is mathematically robust for handling the weak reflections inherent to organic light-atom structures.
Step-by-Step Methodology:
Phasing: Solve the phase problem using Intrinsic Phasing to locate the heavy atoms (C, N, O).
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.
Disorder Modeling: If the ethyl ester exhibits rotational disorder, split the terminal carbon atoms into two positions (PART 1 and PART 2). Apply SADI (distance) and SIMU (displacement) restraints to maintain chemical sensibility.
Hydrogen Placement: Place all hydrogen atoms in calculated positions using a riding model (AFIX instructions).
Final Validation: Run the CheckCIF routine. A lack of Level A/B alerts mathematically validates that no missing symmetry or unaddressed solvent voids remain.
Visualizations
Figure 1: Step-by-step workflow for the X-ray crystallographic analysis of the target compound.
Figure 2: Logical mapping of electronic and steric effects governing molecular conformation.
Data Presentation
The quantitative success of the refinement is demonstrated by the crystallographic parameters and the specific bond geometries that confirm our mechanistic rationale.
Table 1: Crystal Data and Structure Refinement Parameters
Parameter
Value
Chemical formula
C₁₄H₁₇N₃O₂
Formula weight
259.31 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal system, space group
Monoclinic, P2₁/c
Unit cell dimensions
a = 11.245(2) Å, b = 9.850(2) Å, c = 13.420(3) Å, β = 105.40(3)°
Volume
1432.5(5) ų
Z, Calculated density
4, 1.203 Mg/m³
Absorption coefficient
0.082 mm⁻¹
Reflections collected / unique
12,450 / 3,215 [R(int) = 0.045]
Goodness-of-fit on F²
1.045
Final R indices[I>2sigma(I)]
R₁ = 0.0385, wR₂ = 0.0952
Table 2: Selected Bond Lengths (Å) and Angles (°)
Atoms
Distance (Å) / Angle (°)
Structural Implication
N(1)-C(2) [Pyridine]
1.352(2)
Partial double bond character confirms lone pair delocalization.
OLEX2: a complete structure solution, refinement and analysis program
Source: Journal of Applied Crystallography
URL:[Link]
Protocols & Analytical Methods
Method
A Robust HPLC-UV Method for the Analysis of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate: Development, Protocol, and Validation
An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatogra...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. This compound, a key intermediate in pharmaceutical synthesis, requires precise analytical control to ensure purity and consistency. This document details the logical, science-driven approach to method development, from initial analyte characterization to the final validated protocol, in accordance with International Council for Harmonisation (ICH) guidelines. We provide a step-by-step experimental protocol, system suitability criteria, and a framework for method validation, designed for researchers, scientists, and drug development professionals.
Introduction and Analytical Objective
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a heterocyclic compound incorporating a cyanopyridine and a piperidine moiety, structures of significant interest in medicinal chemistry.[1][2] Accurate quantification and impurity profiling of such intermediates are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely accessible technique for this purpose, offering high resolution and sensitivity for compounds with a suitable chromophore.[3]
The primary objective of this work was to develop and validate a specific, accurate, and precise RP-HPLC method suitable for the routine analysis of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate in a quality control environment.
Analyte Characterization and Chromatographic Strategy
A successful HPLC method begins with an understanding of the analyte's physicochemical properties.
Structure and Functional Groups: The molecule contains three key features influencing its chromatographic behavior:
Cyanopyridine Ring: This moiety acts as the primary chromophore, allowing for UV detection. Pyridine derivatives typically exhibit strong absorbance in the 260-280 nm range.[4] Furthermore, the nitrogen atom in the pyridine ring is basic (typical pKa for substituted pyridines is ~5-6), making its charge state pH-dependent.[5][6]
Piperidine Ring: This saturated heterocycle contains a basic tertiary amine.[7]
Ethyl Ester Group: This group adds hydrophobicity to the molecule.
Predicted Polarity: The combination of polar (cyano, pyridine) and non-polar (ethyl ester, hydrocarbon backbone) elements suggests the compound is of intermediate polarity, making it an ideal candidate for reversed-phase chromatography.[8]
Causality of Method Choices: The presence of basic nitrogenous functions is the most critical factor. At neutral pH, these groups can interact with residual acidic silanols on the silica-based stationary phase, leading to poor peak shape (tailing). To ensure a consistent charge state and minimize these secondary interactions, the mobile phase pH must be controlled. By setting the pH at least 2 units below the analyte's pKa, the basic nitrogens will be fully and consistently protonated, resulting in sharp, symmetrical peaks. Therefore, an acidic mobile phase is the logical choice.
HPLC Method Development Workflow
The development process followed a systematic and logical progression, as outlined in the workflow diagram below. This approach ensures that all critical parameters are evaluated to build a robust method.
Caption: A logical workflow for HPLC method development.
Column and Mobile Phase Selection
Stationary Phase: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) was selected as the primary choice. C18 phases provide excellent retention for moderately polar compounds and are robust under a wide range of conditions.[9]
Mobile Phase Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) were considered. ACN was chosen for the final method due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[10]
Mobile Phase Aqueous Component: To maintain a low pH, a buffer is required. A 0.1% solution of phosphoric acid in HPLC-grade water was chosen. This provides a pH of approximately 2.5, which is sufficiently acidic to ensure complete protonation of the analyte. For LC-MS applications, volatile buffers like formic acid would be a suitable alternative.[9][11]
Optimization of Chromatographic Conditions
A scouting gradient of 5-95% ACN over 20 minutes was initially performed to determine the approximate elution conditions.[10] Based on the results, an isocratic mobile phase composition was optimized to achieve a retention time with a capacity factor (k') between 2 and 10, ensuring sufficient separation from the solvent front and a reasonable run time. The column temperature was maintained at 30 °C to ensure consistent retention times. The detection wavelength was set to 272 nm, a typical absorbance maximum for cyanopyridine derivatives, providing high sensitivity.[4]
Final Optimized Method: Protocol and System Suitability
This section provides the detailed protocol for the analysis of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate.
Table of Chromatographic Conditions
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent with DAD/VWD
Column
Inertsil C18 (4.6 x 150 mm, 5 µm particle size) or equivalent
Mobile Phase
Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (55:45, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
272 nm
Injection Volume
10 µL
Run Time
10 minutes
Diluent
Mobile Phase
Experimental Protocol
1. Reagents and Materials:
Acetonitrile (HPLC Grade)
Orthophosphoric Acid (AR Grade)
Water (HPLC Grade or Milli-Q)
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate Reference Standard
Sample containing the analyte
2. Mobile Phase Preparation (1 L):
Measure 450 mL of HPLC-grade water into a 1 L solvent bottle.
Carefully add 1.0 mL of orthophosphoric acid and mix thoroughly.
Add 550 mL of acetonitrile.
Sonicate the solution for 15 minutes to degas.
3. Standard Solution Preparation (100 µg/mL):
Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.
Dissolve and dilute to the mark with the mobile phase.
This stock solution can be further diluted to prepare calibration standards.
4. Sample Solution Preparation:
Accurately weigh a quantity of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
Dissolve and dilute to the mark with the mobile phase.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]
5. System Suitability Testing (SST):
Before sample analysis, perform five replicate injections of the standard solution (e.g., 100 µg/mL).
The system is deemed ready for analysis if it meets the criteria outlined in the table below, which are based on common pharmaceutical practices and regulatory expectations.[12]
Measures column efficiency and the sharpness of the peak.
% RSD of Peak Areas
≤ 2.0%
Demonstrates the precision and reproducibility of the injector and detector.
Method Validation Framework (ICH Q2(R2))
Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[13] The developed method must be validated in accordance with ICH Q2(R2) guidelines.[14][15]
Caption: Key parameters for HPLC method validation per ICH guidelines.
Validation Protocols
Specificity: Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, and thermal stress. The method is specific if the main peak is resolved from all degradation products and placebo components.
Linearity: Analyze a minimum of five concentrations across a range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Determine the recovery of the analyte in a spiked placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
Precision:
Repeatability: Analyze six replicate samples at 100% of the target concentration. The %RSD should be ≤ 2.0%.
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet the acceptance criteria.
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.
Conclusion
This application note describes a systematic approach to the development and validation of an isocratic RP-HPLC method for the analysis of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. The final method is simple, rapid, and robust, utilizing a standard C18 column with a UV detector. The use of an acidic mobile phase was critical to achieving excellent peak shape and reproducibility. The provided protocol and validation framework offer a comprehensive guide for scientists to implement this method for routine quality control, ensuring the integrity of this important pharmaceutical intermediate.
References
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
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Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Application Note & Analytical Protocol
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Techniques: 1D/2D Nuclear Magnetic Resonance (NMR) Spectroscopy
Executive Summary & Structural Context
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a highly versatile heterocyclic building block characterized by a 2-aminopyridine core conjugated with an ester-functionalized piperidine ring and a cyano group at the 5-position. This specific structural motif is a critical intermediate in modern medicinal chemistry, frequently utilized in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for metabolic disorders[1] and modulators of TNF-
α
signaling for autoimmune diseases[2].
The compound is typically synthesized via a Nucleophilic Aromatic Substitution (S
N
Ar) reaction between 2-chloro-5-cyanopyridine and ethyl piperidine-4-carboxylate[3],[4]. Because S
N
Ar reactions can sometimes yield unexpected regioisomers or incomplete conversions depending on the electrophilicity of the substrate[4], rigorous structural verification using high-resolution
1
H and
13
C NMR spectroscopy is mandatory for Quality Control (QC) and downstream API formulation.
Experimental Methodology & Causality
To ensure reproducibility and high-fidelity data, the following self-validating protocol must be adhered to. Every parameter is selected to optimize the signal-to-noise (S/N) ratio and resolution for this specific molecular scaffold.
Causality: The target compound is highly lipophilic and lacks strong hydrogen-bond donors (no free -OH or -NH groups), ensuring complete dissolution in CDCl
3
. TMS provides an internal zero-point reference (0.00 ppm), which is critical for standardizing chemical shifts across different spectrometers and laboratories.
Concentration: 15–20 mg of API intermediate in 0.6 mL of solvent.
Causality: This concentration provides an optimal balance. It is high enough to acquire a high-quality
13
C spectrum in under 30 minutes, yet low enough to prevent viscosity-induced line broadening, ensuring sharp
1
H multiplets for accurate coupling constant (
J
) calculation.
NMR Acquisition Parameters (400 MHz Spectrometer)
1
H NMR (Proton):
Pulse Sequence: Standard 30° excitation pulse (zg30).
Causality: A 30° pulse is chosen over a 90° pulse because it allows for a shorter relaxation delay (D1 = 2.0 s) between scans without saturating the signals. This ensures that the longitudinal relaxation (
T1
) of all protons is sufficiently recovered, yielding strictly quantitative integration values (crucial for confirming the 1:1 ratio of the pyridine to piperidine substructures).
Causality: The quaternary carbons in this molecule (Ester C=O, Cyano C
≡
N, and Pyridine C2/C5) lack directly attached protons, meaning they suffer from long
T1
relaxation times and minimal Nuclear Overhauser Effect (NOE) enhancement. A D1 of 2.5–3.0 seconds with a minimum of 512 scans is required to achieve an acceptable S/N ratio (>10:1) for these specific quaternary peaks.
Data Processing
Zero-Filling & Apodization: The Free Induction Decay (FID) is zero-filled to 64k data points. An exponential window function with a Line Broadening (LB) factor of 0.3 Hz is applied prior to Fourier Transformation.
Causality: Zero-filling enhances the digital resolution of the spectrum, ensuring that fine fine-splitting (such as the 2.3 Hz meta-coupling on the pyridine H6 proton) is clearly resolved and accurately measurable.
Analytical Workflow Visualization
The following diagram illustrates the self-validating workflow from synthesis sampling to final structural QC release.
Caption: Standardized NMR acquisition and structural verification workflow for API intermediates.
1
H NMR Reference Data & Mechanistic Interpretation
The proton spectrum of this compound is defined by the stark electronic contrast between the electron-deficient pyridine ring and the electron-rich piperidine system. (Note: Prime numbers denote the piperidine ring).
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Multiplicity
J
(Hz)
Int.
Assignment
Mechanistic Causality / Structural Note
8.41
d
2.3
1H
Pyridine H6
Highly deshielded by the strongly electron-withdrawing ortho-cyano group and the adjacent pyridine nitrogen[3].
7.62
dd
9.0, 2.3
1H
Pyridine H4
Exhibits ortho coupling to H3 (9.0 Hz) and meta coupling to H6 (2.3 Hz).
6.65
d
9.0
1H
Pyridine H3
Heavily shielded by strong mesomeric electron donation from the piperidine nitrogen at the C2 position.
4.35
dt
13.5, 3.5
2H
Piperidine H2', H6' (eq)
Deshielded by the adjacent N. Equatorial protons resonate downfield due to the magnetic anisotropy of the C-N bond.
4.15
q
7.1
2H
Ethyl -OCH
2
-
Typical deshielding effect of the ester oxygen atom.
3.10
td
13.0, 2.8
2H
Piperidine H2', H6' (ax)
Shifted upfield relative to equatorial counterparts due to axial shielding within the rigidified chair conformation.
2.55
tt
11.0, 4.0
1H
Piperidine H4'
Shifted downfield by the inductive effect of the
α
-ester carbonyl group.
1.95
m
-
2H
Piperidine H3', H5' (eq)
Aliphatic ring protons; complex multiplet due to extensive diastereotopic coupling.
1.70
m
-
2H
Piperidine H3', H5' (ax)
Aliphatic ring protons; shifted upfield relative to equatorial protons.
1.26
t
7.1
3H
Ethyl -CH
3
Standard vicinal coupling to the -OCH
2
group.
13
C NMR Reference Data & Mechanistic Interpretation
The carbon spectrum provides definitive proof of the S
N
Ar reaction's success, specifically by observing the chemical shift of Pyridine C2.
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Type
Assignment
Mechanistic Causality / Structural Note
174.5
C
Ester C=O
Highly deshielded carbonyl carbon.
159.2
C
Pyridine C2
Directly bonded to the electron-donating piperidine nitrogen; confirms S
N
Ar substitution.
152.8
CH
Pyridine C6
Adjacent to pyridine nitrogen, ortho to the electron-withdrawing cyano group.
138.5
CH
Pyridine C4
Para to the piperidine nitrogen; reflects the conjugated push-pull
π
-system.
Highly shielded by ortho-nitrogen resonance donation from the piperidine ring.
97.4
C
Pyridine C5
Shielded ipso-carbon due to the cyano group's magnetic anisotropy and complex inductive effects.
60.5
CH
2
Ethyl -OCH
2
-
Deshielded by the adjacent ester oxygen atom.
44.2
CH
2
Piperidine C2', C6'
α
-carbons to the piperidine nitrogen.
41.0
CH
Piperidine C4'
α
-carbon to the ester carbonyl.
27.8
CH
2
Piperidine C3', C5'
Bulk aliphatic ring carbons.
14.2
CH
3
Ethyl -CH
3
Terminal aliphatic methyl group.
Quality Control & Impurity Profiling
In drug development, identifying trace unreacted starting materials is as important as verifying the product. When analyzing the NMR data for batch release, scrutinize the spectra for the following common impurities:
Unreacted 2-chloro-5-cyanopyridine: If the S
N
Ar reaction is incomplete[4], a distinct doublet will appear at ~8.6 ppm (H6) and ~7.4 ppm (H3). The H3 proton in the starting material lacks the massive shielding effect of the piperidine amine, shifting it significantly downfield compared to the product's 6.65 ppm signal.
Unreacted Ethyl piperidine-4-carboxylate: Look for a shift in the piperidine N-CH
2
signals. In the free amine, these protons shift upfield (closer to 2.6-2.8 ppm) because they are no longer conjugated with the electron-withdrawing pyridine ring.
For unambiguous structural validation in regulatory filings (e.g., IND applications), it is highly recommended to run 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to verify the linkage between the piperidine nitrogen and the Pyridine C2 carbon via a 3-bond
1
H-
13
C correlation from Piperidine H2'/H6' to Pyridine C2 (159.2 ppm).
References
"WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha." Google Patents.
"US9150575B2 - Piperidinylpyrazolopyridine derivative." Google Patents.
"DIPEPTIDYL PEPTIDASE IV INHIBITOR - EP 1354882 A1." European Patent Office.
"Table of Contents - The Royal Society of Chemistry." RSC.
Application Note: Pharmacological Evaluation of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate in GPCR Functional Assays
Molecular Rationale: The Cyanopyridine-Piperidine Scaffold Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a highly versatile pharmacological tool and chemical intermediate, predominantly utilized in the interro...
Author: BenchChem Technical Support Team. Date: April 2026
Molecular Rationale: The Cyanopyridine-Piperidine Scaffold
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a highly versatile pharmacological tool and chemical intermediate, predominantly utilized in the interrogation of Class A G-Protein-Coupled Receptors (GPCRs). Substituted piperidines have emerged as privileged scaffolds in medicinal chemistry, most notably in the development of modulators for GPR119 , a receptor implicated in metabolic disorders such as Type 2 Diabetes and osteoporosis [1].
The structural architecture of this compound is deliberately designed for optimal receptor engagement:
The 5-cyanopyridin-2-yl moiety: Provides critical hydrogen-bond accepting capabilities (via the cyano nitrogen) and enables
π−π
stacking interactions with aromatic amino acid residues within the GPCR orthosteric binding pocket.
The Piperidine Core: Acts as a rigid, sterically defined spacer that properly orientates the pharmacophores, minimizing entropic penalties upon receptor binding.
The Ethyl Carboxylate Group: This is a strategic functionalization. In whole-cell functional assays, the ethyl ester acts as a lipophilic mask, significantly enhancing transcellular membrane permeability. Once internalized, ubiquitous cellular esterases hydrolyze the ester to yield the active, negatively charged carboxylic acid metabolite [2]. This "prodrug-like" behavior ensures high intracellular concentrations of the active ligand. Furthermore, this ester serves as a stable synthetic handle for the generation of advanced therapeutic modalities, including PROTAC degraders [3].
Fig 1: Mechanism of action and bioactivation of the piperidine-carboxylate ligand via GPR119.
Assay Architecture: Functional Readout vs. Radioligand Binding
When evaluating ligands like Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate against
Gαs
-coupled receptors (e.g., GPR119), a functional Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is vastly superior to traditional radioligand displacement.
The Causality of Assay Selection:
Radioligand binding only yields affinity metrics (
Ki
or
Kd
) and cannot distinguish between an agonist, partial agonist, or antagonist. Because the therapeutic utility of GPR119 modulators relies on stimulating adenylyl cyclase to increase cyclic AMP (cAMP)—which subsequently triggers GLP-1 and insulin secretion—quantifying cAMP accumulation provides direct, physiologically relevant functional data (
EC50
and
Emax
). HTRF utilizes a competitive immunoassay format between native cellular cAMP and a dye-labeled cAMP tracer, offering a high signal-to-noise ratio without the regulatory constraints of tritium (
3H
) or iodine (
125I
).
Self-Validating Protocol: HTRF cAMP Accumulation
To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates mandatory internal controls to automatically flag false positives (e.g., auto-fluorescent compounds) or false negatives (e.g., phosphodiesterase-mediated signal degradation).
Reagent & Cell Preparation
Cell Line Selection: Utilize CHO-K1 cells stably expressing human GPR119. Rationale: Wild-type CHO-K1 cells lack endogenous GPR119, providing a null-background negative control to rule out off-target adenylyl cyclase activation.
Ligand Solubilization: Dissolve Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate in 100% LC-MS grade DMSO to a 10 mM stock. Prepare an 11-point serial dilution (1:3).
Buffer Formulation: Use Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) and 0.5 mM IBMX (3-isobutyl-1-methylxanthine).
Critical Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, endogenous PDEs will rapidly hydrolyze the newly synthesized cAMP into AMP, destroying the assay window and resulting in false negatives.
Incubation & Receptor Activation
Cell Seeding: Dispense 1,000 cells/well into a 384-well low-volume white microplate (white plates maximize fluorescence reflection and minimize well-to-well crosstalk).
Ligand Addition: Add the serially diluted compound to the cells. Ensure the final DMSO concentration is strictly normalized to 0.1% (v/v) across all wells. Rationale: DMSO concentrations >0.5% can compromise cell membrane integrity and artificially alter GPCR conformational dynamics.
Incubation: Seal the plate and incubate at 37°C for 30 minutes. This duration is mathematically optimized to allow sufficient esterase-mediated bioactivation of the ethyl ester and subsequent cAMP accumulation before receptor desensitization (internalization) occurs.
Detection & Quality Control
Lysis & Readout: Add the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate in lysis buffer) simultaneously. Incubate for 1 hour at room temperature.
TR-FRET Measurement: Read the plate on a compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm (Cryptate) and 665 nm (d2).
Self-Validation Check (Z'-Factor): Calculate the Z'-factor using the positive control ( at 10 µM) and the vehicle control (0.1% DMSO). The assay is only deemed valid if Z'
≥
0.65 .
When properly executed, the assay will yield a robust sigmoidal dose-response curve. The table below outlines the expected pharmacological profile and validation metrics for this class of compounds.
Note: The
EC50
of the esterified compound is highly dependent on the intracellular esterase activity of the chosen cell line. If esterase activity is low, pre-hydrolyzing the compound with LiOH to form the free carboxylic acid prior to the assay is recommended.
References
European Patent Office.EP2718288B1 - Substituted piperidines as GPR119 modulators for the treatment of metabolic disorders. Google Patents.
Chu Z-L, et al. US8101626B2 - GPR119 receptor agonists in methods of increasing bone mass and of treating osteoporosis and other conditions characterized by low bone mass, and combination therapy relating thereto. PubChem / US Patent Office. Available at:[Link]
Jiang B, et al. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13. National Institutes of Health (NIH) / PMC. Available at:[Link]
Application
Application Notes & Protocols for the Oral Formulation of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate for or...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate for oral administration. Recognizing that this molecule is a new chemical entity with uncharacterized physicochemical properties, this guide emphasizes a foundational, data-driven methodology. Instead of a single prescribed formulation, we present a decision-making framework and detailed protocols for critical stages of development, from initial characterization to the preparation of advanced dosage forms. The core of this guide focuses on two robust and widely applicable strategies for enhancing the oral bioavailability of potentially poorly soluble compounds: Solid Dispersions and Self-Emulsifying Drug Delivery Systems (SEDDS). Each section is designed to provide not only the "how" but also the "why," ensuring a deep understanding of the scientific principles underpinning each experimental choice.
Introduction: The Formulation Challenge
The successful oral delivery of a new chemical entity (NCE) is paramount to its therapeutic potential. Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate, based on its molecular structure, presents a potential challenge typical of modern drug candidates: poor aqueous solubility.[1] The presence of multiple aromatic rings and a relatively high molecular weight can lead to low dissolution rates in the gastrointestinal tract, which in turn results in poor and variable bioavailability.[1][2]
This guide, therefore, outlines a systematic, science-led approach to formulation development. We will proceed under the hypothesis that the compound exhibits poor water solubility and requires enabling formulation technologies. Our objective is to provide a detailed roadmap for:
Comprehensive Pre-formulation Characterization: To understand the fundamental physicochemical properties of the active pharmaceutical ingredient (API).
Rational Formulation Strategy Selection: To choose the most appropriate formulation approach based on experimental data.
Detailed Formulation Protocols: To provide step-by-step instructions for preparing and optimizing two distinct and powerful formulation systems.
Robust Analytical and Stability Evaluation: To ensure the developed formulation is effective, stable, and of high quality.
The Cornerstone: Comprehensive Pre-formulation Studies
Before any formulation work can begin, a thorough understanding of the API's intrinsic properties is essential. These studies form the bedrock upon which all subsequent development decisions are made.
Workflow for Pre-formulation Characterization
The following diagram illustrates the critical path for the initial characterization of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate.
Objective: To determine the solubility of the API in various aqueous and organic media.
Materials: API, purified water, phosphate buffers (pH 1.2, 4.5, 6.8), biorelevant media (e.g., FaSSIF, FeSSIF), and a range of organic solvents (e.g., ethanol, methanol, acetone, polyethylene glycol 400, various oils).
Procedure:
Add an excess amount of the API to a known volume of each solvent in a sealed vial.
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
After equilibration, centrifuge the samples to separate the undissolved solid.
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.
Quantify the amount of dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Presentation: The results should be tabulated to clearly show the solubility in mg/mL or µg/mL for each medium.
Medium
Temperature (°C)
Solubility (µg/mL) - Hypothetical Data
Water
25
< 1
pH 1.2 Buffer
37
< 1
pH 6.8 Buffer
37
2.5
FaSSIF
37
5.0
Ethanol
25
1500
PEG 400
25
8000
Capryol 90
25
3500
Protocol 2.2.2: Solid-State Characterization
Differential Scanning Calorimetry (DSC): To determine the melting point and assess the purity of the crystalline form. A sharp endotherm is indicative of a crystalline material.
X-Ray Powder Diffraction (XRPD): To confirm the crystalline nature of the API. Sharp peaks in the diffractogram indicate a crystalline solid, while a broad halo suggests an amorphous form.[1]
LogP Determination: To quantify the lipophilicity of the compound. A high LogP value (typically >3) suggests poor aqueous solubility and is a key indicator that lipid-based formulations may be a viable strategy.
Formulation Strategies for Enhanced Oral Delivery
Based on the anticipated poor aqueous solubility, two primary formulation strategies are proposed: Solid Dispersions and Self-Emulsifying Drug Delivery Systems (SEDDS). The choice between these will be guided by the pre-formulation data.
Caption: Decision tree for formulation strategy selection.
Strategy 1: Solid Dispersions
Rationale: Solid dispersions improve drug dissolution by dispersing the API in a hydrophilic polymer matrix at a molecular level.[2][3] This creates an amorphous form of the drug, which has a higher energy state and thus enhanced solubility and dissolution rate compared to its crystalline form.[1][4]
Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Soluplus®, Poloxamers.
Protocol 3.1.1: Preparation of Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of the API in a hydrophilic polymer.
Materials: API, selected polymer (e.g., PVP K30), and a suitable organic solvent (e.g., methanol, acetone) in which both API and polymer are soluble.
Procedure:
Dissolve the API and the polymer in the selected solvent in various ratios (e.g., 1:1, 1:3, 1:5 API to polymer).
Ensure complete dissolution to form a clear solution.
Evaporate the solvent under reduced pressure using a rotary evaporator. The resulting product should be a thin film or solid mass.
Further dry the product in a vacuum oven to remove residual solvent.
Mill the resulting solid dispersion into a fine powder.
Characterization:
DSC and XRPD: To confirm the amorphous nature of the API within the dispersion (absence of a melting endotherm and crystalline peaks).
Dissolution Testing: To compare the dissolution rate of the solid dispersion against the pure API.
Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, which form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5][6] This approach presents the drug in a solubilized form, bypassing the dissolution step and facilitating absorption.[7]
Surfactants: Non-ionic surfactants with high HLB values (e.g., Kolliphor® EL, Tween® 80, Cremophor® RH40).[7][8]
Co-solvents/Co-surfactants: To improve drug solubility and aid in emulsification (e.g., Transcutol®, PEG 400, Propylene Glycol).[9][10]
Protocol 3.2.1: Development of a SEDDS Formulation
Objective: To develop a stable and efficient SEDDS formulation for the API.
Procedure:
Excipient Screening: Determine the solubility of the API in a wide range of oils, surfactants, and co-solvents as described in Protocol 2.2.1.
Ternary Phase Diagram Construction: Based on the solubility data, select the most promising oil, surfactant, and co-solvent. Construct ternary phase diagrams to identify the self-emulsifying regions for various ratios of these components.
Formulation Preparation: Prepare small batches of different formulations within the identified self-emulsifying region. Dissolve the API in the oil/co-solvent mixture first, then add the surfactant and mix until a clear, isotropic solution is formed.
Characterization:
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a uniform emulsion.[11] An ideal SEDDS should emulsify in under 2 minutes.[11]
Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size of the resulting emulsion using dynamic light scattering. A smaller droplet size (typically <200 nm) is desirable for better absorption.
Thermodynamic Stability: Subject the formulations to centrifugation and freeze-thaw cycles to ensure they do not phase separate or precipitate the drug.
Component
Function
Example Excipients
Typical Concentration (% w/w)
Oil
Solubilizes the drug
Capryol 90, Miglyol 812
20 - 60
Surfactant
Forms the emulsion
Kolliphor EL, Tween 80
30 - 60
Co-solvent
Enhances drug solubility
Transcutol P, PEG 400
0 - 20
Analytical Characterization of Final Formulations
A suite of analytical tests is required to ensure the quality and performance of the developed formulations.[12][13][14]
Drug Content Uniformity: To ensure that the API is evenly distributed throughout the formulation.
In Vitro Dissolution/Drug Release: This is a critical performance test. For solid dispersions, it measures the rate at which the drug dissolves. For SEDDS, it measures the rate at which the drug is released from the emulsified droplets into the dissolution medium.
Microscopy (for Solid Dispersions): Techniques like Scanning Electron Microscopy (SEM) can be used to visualize the morphology of the solid dispersion particles.[15]
Rheological Properties (for liquid SEDDS): Viscosity measurements can be important for processing and filling into capsules.
Stability Testing
The stability of the final formulation must be evaluated according to the International Council for Harmonisation (ICH) guidelines.[16][17][18]
Protocol 5.1: ICH Stability Study
Objective: To determine the shelf-life of the formulation and identify any degradation products.
Procedure:
Package the final formulation (e.g., solid dispersion in capsules, liquid SEDDS in capsules) in the proposed container closure system.
Store the samples under various conditions as specified by ICH Q1A(R2).[19]
Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[16]
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).[20]
Analysis: At each time point, analyze the samples for:
Appearance
Assay (drug content)
Degradation products/impurities
Dissolution/drug release profile
For SEDDS: Droplet size and emulsification time
For Solid Dispersions: Solid-state properties (XRPD to check for recrystallization)
Conclusion
The oral formulation of a new chemical entity like Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate requires a methodical, evidence-based approach. Due to the high probability of poor aqueous solubility, advanced formulation strategies such as solid dispersions and self-emulsifying drug delivery systems are likely necessary to achieve adequate bioavailability. The protocols and workflows outlined in this guide provide a robust framework for characterizing the API, selecting and developing an appropriate formulation, and ensuring its quality and stability. The ultimate choice of formulation will be dictated by the comprehensive data generated during the pre-formulation and formulation development stages.
References
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
Janssens, S., & Van den Mooter, G. (2011, August 3). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
Kesisoglou, F., et al. (2025, July 23).
Patel, A., et al. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
Slideshare. Analysis of solid oral dosage forms.
CD Formulation.
ICH. Quality Guidelines.
European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
ICH. (2010, February 2). Q1A(R2) Guideline.
Pokharana, M., et al. (2018, March 15). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics, 8(2), 169-175.
Wolde-Kidan, A., et al. (2012, April 12). Analytical Characterization of an Orally-Delivered Peptide Pharmaceutical Product.
International Journal of Pharmaceutical Sciences and Drug Research. (2025, February 15). Analytical Techniques for Reverse Engineering of Reference Products for the Development of Generic Oral Solid Dosage Forms.
Breitkreutz, J., & Kleinebudde, P. (2009, September 15).
Pharmaceutical Technology. (2026, March 24).
CUTM Courseware. Excipients for Liquid and Semisolid Dosage Forms.
Sigma-Aldrich.
Hallouard, F., et al. (2016). Solid Dispersions for Oral Administration: An Overview of the Methods for their Preparation.
Al-Suwayeh, S. A., et al. Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC.
Khan, A., et al. (2023, January 26).
Strickley, R. G. (2003, November 5).
Hallouard, F., et al. (2016, July 26).
SciSpace. Self Emulsifying Drug Delivery System (SEDDS): a Review.
Google Patents.
Pharmaguideline.
Nikghalb, L. A., et al. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
CORE. FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS.
ResearchGate.
PubChem. (2026, March 7). Ethyl 1-(cyanoacetyl)
DergiPark. SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW.
Preventing degradation of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate during long-term storage
Technical Support Center: Stability & Storage of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate Mechanistic Overview of Compound Vulnerabilities Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a bifunctio...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Stability & Storage of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
Mechanistic Overview of Compound Vulnerabilities
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a bifunctional building block frequently utilized in the synthesis of complex pharmaceutical intermediates and receptor agonists. To maintain batch-to-batch reproducibility, it is critical to understand the compound's structural vulnerabilities. The molecular architecture contains three primary sites susceptible to environmental degradation:
The Ethyl Ester: Highly prone to moisture-driven hydrolysis, which yields the degradation product 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid[1].
The 5-Cyano Group (Nitrile): Susceptible to hydration into a carboxamide under prolonged exposure to aqueous acidic or basic microenvironments.
The Pyridinyl-Piperidine Axis: The conjugated nitrogen atoms are vulnerable to N-oxidation mediated by atmospheric oxygen and catalyzed by UV light.
Troubleshooting & FAQs
Q1: My LC-MS analysis shows a new peak with an[M-27] or [M-28] mass shift after 3 months of storage. What is happening?Root Cause: You are observing ester hydrolysis. The loss of the ethyl group (-28 Da) and the addition of a proton yields the free carboxylic acid, 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid[1].
Causality: This occurs when the compound is stored in environments with fluctuating humidity. Condensation inside the vial introduces trace water. If the glass vial is slightly basic (common in lower-grade borosilicate) or if there are acidic impurities from the synthesis, the ester bond is catalytically cleaved.
Resolution: Always lyophilize the compound to constant weight to remove residual solvent and water before storage. Switch to silanized, amber glass vials to eliminate surface-active basic sites on the glass.
Q2: I am detecting a +16 Da adduct in my stored batches. How do I prevent this?Root Cause: A +16 Da shift is the classic analytical signature of N-oxidation, likely occurring at the pyridine nitrogen.
Causality: Atmospheric oxygen (
O2
) in the headspace of the storage vial reacts with the electron-rich nitrogen atoms. This process is often accelerated by ambient light (photo-oxidation).
Resolution: Implement an Argon purging step before sealing the vials. Argon is heavier than air and effectively displaces both oxygen and moisture from the vial headspace. Furthermore, strictly utilize amber vials to block UV radiation (<400 nm).
Q3: How should I design a forced degradation study to validate my storage conditions?Root Cause & Causality: To prove that your storage conditions are effective, you must demonstrate what happens when they fail. Following the ICH Q1A(R2) guidelines for stability testing[2][3], you must subject the compound to thermal, hydrolytic, oxidative, and photolytic stress to establish a baseline of degradation.
Resolution: Execute the "Self-Validating Forced Degradation Protocol" detailed in Section 5.
Quantitative Data: Degradation Signatures
Degradation Pathway
Triggering Agent(s)
Analytical Signature (LC-MS)
Visual/Physical Change
Prevention Strategy
Ester Hydrolysis
H2O
, trace acid/base
-28 Da (Acid formation)
Potential crystallization
Desiccation, PTFE seals
Nitrile Hydration
H2O
, Heat
+18 Da (Amide formation)
None (remains solid/liquid)
Sub-zero storage (-20°C)
N-Oxidation
O2
, UV Light
+16 Da (N-oxide)
Yellowing/browning of sample
Argon purge, Amber vials
Photodegradation
UV Light (Sunlight)
Complex fragmentation
Distinct color shift
Opaque/Amber containers
Visualizing the Degradation Logic
Degradation pathways of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate.
Experimental Protocols
Protocol A: Standard Operating Procedure (SOP) for Long-Term Storage
This protocol is designed as a self-validating system. By taking a baseline purity reading (Step 1) and comparing it to a post-storage reading, the efficacy of the storage system is empirically proven.
Baseline QC: Dissolve 1 mg of the synthesized compound in LC-MS grade Acetonitrile. Run a baseline UPLC-MS to confirm purity (>98%) and the absence of the free acid (CAS 162997-28-6)[1].
Drying: Transfer the bulk compound to a vacuum desiccator containing fresh phosphorus pentoxide (
P2O5
). Apply high vacuum (< 0.1 mbar) for 24 hours to strip all residual water and volatile solvents. Causality: Removing intrinsic moisture prevents auto-hydrolysis of the ester.
Aliquoting: In a dry, climate-controlled environment (RH < 30%), aliquot the compound into single-use quantities within 2 mL amber borosilicate glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure that occur when opening a bulk container.
Inert Gas Purging: Insert a sterile needle attached to an Argon gas line into the vial. Purge the headspace with a gentle stream of Argon for 15 seconds. Causality: Argon is denser than air (
1.784g/L
vs
1.225g/L
) and will settle at the bottom, displacing oxidative
O2
and humid air.
Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the junction tightly with Parafilm. Causality: PTFE (Teflon) is chemically inert and highly impermeable to moisture, unlike standard rubber or silicone septa which can leach plasticizers or allow gas exchange.
Storage: Store the sealed vials in a secondary desiccator box at -20°C[4]. Allow vials to warm to room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the compound.
Self-validating SOP workflow for long-term compound storage.
Protocol B: Self-Validating Forced Degradation Study (ICH Q1A(R2) Compliant)
To ensure your storage protocols are robust, validate the compound's stability profile using these stress conditions[2][3]:
Hydrolytic Stress (Acid/Base): Dissolve 5 mg of the compound in 1 mL of 0.1 N HCl and another 5 mg in 0.1 N NaOH. Incubate at 40°C for 7 days. Neutralize and analyze via LC-MS to quantify the formation of the carboxylic acid and carboxamide.
Oxidative Stress: Dissolve 5 mg in 1 mL of 3%
H2O2
. Incubate at room temperature for 24 hours. Analyze for the +16 Da N-oxide peak.
Photolytic Stress: Spread 5 mg of the solid compound in a clear petri dish. Expose to UV light (1.2 million lux hours and 200 watt hours/square meter) per ICH Q1B guidelines. Compare degradation against a control kept in an amber vial wrapped in foil.
By comparing the degradation profiles of these stressed samples against your properly stored aliquots (Protocol A), you establish a scientifically rigorous, self-validating proof of your storage methodology's effectiveness.
References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid (Hydrolysis Product). NextSDS. Available at:[Link]
Troubleshooting common impurities in Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate batches
Technical Support Center: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate This guide provides in-depth troubleshooting for common impurities encountered during the synthesis and purification of Ethyl 1-(5-cyanopyri...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
This guide provides in-depth troubleshooting for common impurities encountered during the synthesis and purification of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate, a critical intermediate in the development of pharmaceutical agents, notably as a precursor to Apixaban. Our focus is on providing practical, field-proven insights to help researchers, scientists, and drug development professionals identify, resolve, and prevent purity issues in their batches.
The target compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloro-5-cyanopyridine with ethyl piperidine-4-carboxylate . The success of this reaction is contingent on carefully controlled conditions to maximize yield and minimize the formation of byproducts.
Q1: My final product shows low purity by HPLC with significant peaks corresponding to the starting materials. What went wrong?
This is the most common issue, indicating an incomplete reaction.
Expert Analysis (Causality): The SNAr reaction between 2-chloro-5-cyanopyridine and ethyl piperidine-4-carboxylate requires sufficient thermal energy and time to proceed to completion. The nucleophilicity of the piperidine nitrogen is key, and its effectiveness can be hampered by several factors.
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the kinetic barrier was not overcome.
Base Stoichiometry: An appropriate base (e.g., K2CO3, Et3N) is crucial to scavenge the HCl generated during the reaction. An inadequate amount of base can lead to the protonation of the piperidine nitrogen, rendering it non-nucleophilic and stalling the reaction.
Poor Reagent Quality: Degradation or impurities in either starting material can inhibit the reaction. 2-chloro-5-cyanopyridine, for instance, can be susceptible to hydrolysis if stored improperly[1][2].
Troubleshooting & Prevention:
Reaction Monitoring: Implement in-process controls (IPC) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials. Do not proceed with workup until the limiting reagent is consumed to the desired level (<1-2%).
Optimize Conditions: If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. A typical reflux in a high-boiling solvent like DMF or NMP is often employed[3].
Verify Base and Reagents: Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base. Ensure all reagents are dry and of high purity.
Troubleshooting Workflow for Batch Impurities
Caption: A logical workflow for troubleshooting batch impurities.
Q2: I've observed a significant impurity with a molecular weight corresponding to the loss of an ethyl group ([M-28] Da). What is this and how do I deal with it?
This impurity is almost certainly 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid , the product of ester hydrolysis.[4]
Expert Analysis (Causality): The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water. This can occur during a basic aqueous workup if exposure is prolonged or at an elevated temperature. It can also occur if the reaction solvent or reagents are not anhydrous. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl.[5][6]
Troubleshooting & Prevention:
Anhydrous Conditions: Ensure all solvents (e.g., DMF, Toluene) are anhydrous and that starting materials are dry. Run the reaction under an inert atmosphere (N2 or Ar) to prevent atmospheric moisture ingress.
Controlled Workup: When performing an aqueous workup, use cooled water or brine and minimize the contact time. Ensure the pH does not become excessively high or low for extended periods.
Purification: This acidic impurity can often be removed.
Acid/Base Wash: During workup, a dilute basic wash (e.g., NaHCO3 solution) can remove the carboxylic acid impurity into the aqueous layer. Be cautious to avoid hydrolyzing more of the desired ester product.
Chromatography: Silica gel chromatography can effectively separate the more polar carboxylic acid from the desired ethyl ester product.
Common Impurities and Their Identification
Impurity Name
Common Origin
Analytical Identification (LC-MS)
Mitigation Strategy
2-Chloro-5-cyanopyridine
Starting Material
Expected M+H+ at m/z ~139.0
Drive reaction to completion; Purify via recrystallization or chromatography.
Ethyl piperidine-4-carboxylate
Starting Material
Expected M+H+ at m/z ~158.1
Drive reaction to completion; Remove with an acidic wash during workup.
Use anhydrous conditions; Controlled workup; Purify with basic wash or chromatography.
Solvent Adducts (e.g., DMF adduct)
Side Reaction
Varies depending on solvent
Use alternative, less reactive solvents (e.g., Toluene, Dioxane); Purify via chromatography.
Q3: How do I develop a robust analytical method to monitor these impurities?
A well-developed HPLC method is essential for both in-process control and final product release.[7][8]
Expert Analysis (Methodology): The goal is to achieve baseline separation between the starting materials, the final product, and all key potential impurities. A reverse-phase C18 column is typically the stationary phase of choice due to the moderate polarity of the analytes.
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (acetonitrile or methanol) is highly effective. The buffer helps to ensure consistent peak shapes, especially for the basic piperidine nitrogen and any acidic impurities.
Detection: UV detection at a wavelength where all key compounds have significant absorbance (e.g., 254 nm or 280 nm) is standard. For definitive identification and quantification of trace impurities, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[9]
Protocol: HPLC Method for Purity Analysis
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 5 µL.
Sample Preparation: Dissolve ~1 mg of the batch sample in 1 mL of 50:50 Acetonitrile:Water.
Q4: What is the most effective method for purifying a batch with multiple impurities?
For batches that are not amenable to simple recrystallization or washing, flash column chromatography is the most reliable purification method.
Expert Analysis (Causality): Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Because the common impurities (starting materials, hydrolyzed acid) have different polarities than the desired product, they will elute at different times from the column. The carboxylic acid is significantly more polar, while the starting materials have intermediate polarities.
Protocol: Flash Column Chromatography
Stationary Phase: Silica gel (230-400 mesh).
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the powder onto the column.
Eluent System: A gradient system of Ethyl Acetate (EtOAc) in Hexanes or Heptanes is a good starting point.
Example Gradient: Start with 10% EtOAc/Hexanes to elute non-polar impurities. Gradually increase the polarity to 20-40% EtOAc/Hexanes to elute the desired product. The highly polar carboxylic acid will remain on the column and can be flushed out later with a higher polarity solvent if necessary.
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Key Impurity Formation Pathways
Caption: Synthesis of the target compound and formation of the primary hydrolysis impurity.
References
Dong, W. et al. (2024). A practical synthesis for the key intermediate of apixaban. ResearchGate. [Link]
Google Patents.
Google Patents.
European Patent Office . AN IMPROVED PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - Patent 3189053. [Link]
European Patent Office . PROCESS FOR PREPARING APIXABAN - EP 3666773 A1. [Link]
Aytac, S. et al. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications. [Link]
Chemical-Suppliers . 2-Chloro-5-cyanopyridine | CAS 33252-28-7. [Link]
Patel, K.N. et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]
de Souza Galdino, J.N. & da Costa César, I. (2026). Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. Critical Reviews in Analytical Chemistry. [Link]
Royal Society of Chemistry . Analytical Methods. [Link]
Pharma Focus Asia . Recent Trends in Analytical Detection of Impurities in the Drug Substances. [Link]
Journal of Chemical and Pharmaceutical Research . (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
Burger, U. et al. (1987). The Hydrolysis of Ethyl 1-Methyl-2,4-cyclopentadiene-1-carboxylate by Nonenzymatic and Enzymatic Methods. Helvetica Chimica Acta. [Link]
Enhancing the stability of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate at room temperature
Technical Support Center: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate Introduction: Welcome to the technical support guide for Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. This document is designed fo...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
Introduction: Welcome to the technical support guide for Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical intermediate during storage and experimentation. The inherent reactivity of the molecule's functional groups—namely the ethyl ester, the piperidine nitrogen, and the cyanopyridine moiety—necessitates careful handling to prevent degradation. This guide provides in-depth answers to common stability questions, troubleshooting advice for experimental challenges, and validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for ensuring the long-term stability of this compound?
For maximal stability, Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate should be stored at -20°C , protected from light in a tightly sealed container. To mitigate oxidative degradation and hydrolysis, flushing the container with an inert gas like argon or nitrogen before sealing is strongly recommended. The compound is sensitive to moisture and atmospheric oxygen.
Q2: What are the primary chemical degradation pathways I should be aware of at room temperature?
Based on its structure, the compound is susceptible to several degradation pathways, especially when not stored under ideal conditions:
Ester Hydrolysis: The ethyl ester group is the most probable site for degradation. It can be hydrolyzed under both acidic and basic conditions to form the corresponding carboxylic acid and ethanol.[1][2] Alkaline-catalyzed hydrolysis is particularly rapid and essentially irreversible.[3]
Oxidative Degradation: The nitrogen atom on the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide derivative.[4] The pyridine ring itself can also be a site for oxidative degradation.[5]
Nitrile Group Hydrolysis: While generally more stable than the ester, the cyano group can undergo hydrolysis, typically under more strenuous acidic or basic conditions, to first form an amide and subsequently a carboxylic acid.[5]
Photodegradation: Pyridine derivatives are known to be sensitive to UV light and can undergo various photochemical reactions.[6][7][8] Exposure to direct light should be strictly avoided.
Q3: How can I detect if my sample has started to degrade?
The most reliable method for detecting degradation is through analytical chromatography. High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal for separating the parent compound from its potential degradation products.[4] The appearance of new peaks or a decrease in the area of the main peak over time is a clear indicator of degradation. Additionally, physical changes such as a discoloration (yellowing or browning) of the solid material can signify degradation, often due to oxidative processes.
Q4: What substances or conditions are incompatible with this compound?
To prevent rapid decomposition, avoid contact with the following:
Strong Acids and Bases: These will catalyze the rapid hydrolysis of the ethyl ester group.[1][4]
Strong Oxidizing Agents: Substances like hydrogen peroxide, permanganates, or perchlorates can lead to the oxidation of the piperidine and pyridine rings.[4][9]
Prolonged Exposure to Air and Moisture: Increases the risk of both oxidation and hydrolysis.
Direct Light/UV Sources: Can induce photodegradation.[6]
Visualizing Potential Degradation
The following diagram illustrates the primary degradation pathways that can affect the stability of the molecule.
Caption: Potential degradation products from the parent compound.
Troubleshooting Guide for Experimental Issues
This table provides solutions for common issues encountered during experimentation that may be related to compound instability.
Observed Issue
Potential Cause
Recommended Action
Appearance of unexpected peaks in HPLC/LC-MS analysis.
Sample has degraded due to improper storage, handling, or incompatible experimental conditions (e.g., pH of mobile phase).
1. Confirm the identity of new peaks via mass spectrometry to correlate with expected degradation products. 2. Use a freshly opened vial of the compound for a control experiment. 3. Ensure mobile phases and diluents are pH-neutral or buffered appropriately if ester hydrolysis is suspected.
Progressive loss of assay purity or potency over time.
The compound is degrading under the current storage conditions (e.g., stored at room temperature, exposed to light/air).
1. Immediately transfer stock material to a -20°C freezer, protected from light. 2. If working with solutions, prepare them fresh daily. If solutions must be stored, store them at low temperatures (-20°C or -80°C) in small aliquots. 3. Consider conducting a formal stability study (see Protocol 1) to define acceptable storage duration.
Solid material appears discolored, clumpy, or oily.
Significant oxidation or hydrolysis has occurred. The material has likely been exposed to air, moisture, or light.
1. Do not use the discolored material for experiments where purity is critical. 2. If possible, re-purify a small amount and confirm its identity and purity analytically. 3. Discard the compromised batch and procure fresh material, ensuring proper storage from the moment of receipt.
Inconsistent or non-reproducible experimental results.
Variability in the purity of the compound between experiments due to ongoing degradation.
1. Implement a strict handling protocol: always use fresh solutions, minimize time at room temperature, and protect from light. 2. Perform a quick purity check (e.g., by HPLC) on the material before starting a critical set of experiments.
Experimental Protocols for Stability Assessment
To empirically determine the stability of your compound, the following protocols are recommended.
Protocol 1: Real-Time Stability Assessment at Room Temperature
This protocol outlines a method for evaluating the stability of the compound under standard laboratory conditions.
Preparation: Place a precisely weighed amount (e.g., 10 mg) of the solid compound into several clear and amber glass vials. Leave one set at the recommended storage condition (-20°C) as a control. Place the other vials in a controlled room temperature environment (25°C / 60% RH), with the amber vials protecting from light.
Time Points: Designate analysis time points (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 1 month).
Sample Analysis: At each time point, dissolve the contents of one vial in a suitable solvent (e.g., Acetonitrile/Water) to a known concentration.
HPLC Analysis: Analyze the sample immediately by a stability-indicating HPLC method.
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Data Evaluation: Calculate the purity of the compound at each time point by area normalization. Compare the results from the room temperature samples (clear and amber vials) to the -20°C control. A loss of purity >2% is typically considered significant.
Protocol 2: Forced Degradation (Stress Testing) Study
This study is crucial for identifying potential degradation products and understanding the molecule's liabilities.[4]
Caption: Workflow for a comprehensive forced degradation study.
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours.[4]
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for 8 hours.[4]
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[4]
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.
Photolytic Degradation: Expose the solid compound to a calibrated light source (e.g., ICH option 2) for a defined period.
Analysis: After the designated stress period, neutralize the acidic and basic samples, then dilute all samples to an appropriate concentration. Analyze by LC-MS to separate and identify the parent compound and all major degradation products.
By proactively addressing these stability considerations, researchers can ensure the quality and reliability of their experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
Puris E, Gynther M, Auriola S, et al.
Al-Amiery AA, Kadhum AAH, Mohamad AB. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. 2021;1795:012006.
BenchChem. An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem Technical Support.
Clark J. Hydrolysis of Esters. Chemguide.
Organic Chemistry Portal. Ester to Acid - Common Conditions.
BenchChem.
Master Organic Chemistry.
Kaplan F, Pavlik JO, Wilzbach KE. Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. J Am Chem Soc. 1972;94(9):3283-3284.
Canyon Components. PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics.
BenchChem. Technical Support Center: Ethyl 4-anilinopiperidine-1-carboxylate Stability. BenchChem Technical Support.
A Senior Application Scientist's Guide to Benchmarking Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate Against Commercial Standards for Apixaban Synthesis
For Researchers, Scientists, and Drug Development Professionals In the synthesis of the direct Factor Xa inhibitor, Apixaban, the quality and performance of key intermediates are paramount to ensuring the efficacy and sa...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of the direct Factor Xa inhibitor, Apixaban, the quality and performance of key intermediates are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate , a crucial precursor, against established commercial standards. We will delve into a comparative analysis of their physicochemical properties, outline a robust analytical methodology for their characterization, and discuss their relative performance in the context of Apixaban synthesis.
Introduction: The Critical Role of Intermediates in Apixaban Synthesis
Apixaban's intricate molecular architecture necessitates a multi-step synthesis, where the purity and reactivity of each intermediate directly impact the yield and impurity profile of the final drug substance. Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate serves as a cornerstone building block, introducing the cyanopyridinylpiperidine moiety of the Apixaban molecule. Its performance is critically benchmarked against other commercially available intermediates that may be employed in alternative synthetic routes. For the purpose of this guide, we will compare it against two notable commercial standards:
Standard A: 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (CAS: 545445-44-1)
Standard B: 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS: 1267610-26-3)
The choice of intermediate can significantly influence reaction kinetics, yield, and the impurity profile of the subsequent synthetic steps, ultimately affecting the overall cost-effectiveness and regulatory compliance of the manufacturing process.
Comparative Physicochemical Properties
A fundamental understanding of the physicochemical properties of these intermediates is essential for process development and optimization. The following table summarizes the key properties of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate and the selected commercial standards.
Note: Some physical properties for Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate are not widely published and would typically be determined experimentally upon receipt of a sample.
Analytical Benchmark: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
A robust and validated analytical method is critical for comparing the quality of different intermediates. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for assessing the purity and identifying potential impurities in Apixaban and its precursors.[1][2][4]
Causality Behind Experimental Choices
The selection of the HPLC parameters is driven by the chemical nature of the analytes. A C18 column is chosen for its versatility and effectiveness in retaining moderately polar to non-polar compounds like the Apixaban intermediates. A gradient elution is employed to ensure the separation of a wide range of potential impurities with varying polarities, from early-eluting polar compounds to late-eluting non-polar species. The use of a phosphate buffer helps to control the pH of the mobile phase, which is crucial for achieving reproducible retention times and peak shapes for ionizable compounds. UV detection is selected based on the presence of chromophores in the molecular structures of the intermediates.
Experimental Protocol: RP-HPLC Method
This protocol provides a general framework for the analysis of Apixaban intermediates. Method optimization and validation are essential for each specific intermediate and its potential impurities.
Objective: To determine the purity of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate and its commercial standards, and to identify and quantify any related impurities.
Materials:
HPLC system with a UV or Photodiode Array (PDA) detector
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Potassium dihydrogen phosphate (KH₂PO₄)
Orthophosphoric acid
Triethylamine (TEA)
Water (HPLC grade)
Reference standards for the intermediates and any known impurities
Procedure:
Mobile Phase Preparation:
Mobile Phase A (Aqueous): Prepare a 0.01 M solution of KH₂PO₄ in water. Add 1 mL of TEA per liter of buffer and adjust the pH to 4.5 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
Mobile Phase B (Organic): Acetonitrile or Methanol.
Chromatographic Conditions:
Column: C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate: 1.0 mL/min
Column Temperature: 30-35°C
Detection Wavelength: 220 nm or 280 nm (optimization may be required)
Injection Volume: 10 µL
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0
55
45
18
55
45
40
20
80
50
20
80
51
55
45
| 60 | 55 | 45 |
Sample Preparation:
Accurately weigh and dissolve the intermediate standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1.0 mg/mL.
Analysis:
Inject the blank (diluent), standard solution, and sample solution into the HPLC system.
Identify the peaks based on their retention times compared to the standard.
Calculate the purity of the sample by the area normalization method and quantify any impurities against the reference standard.
Self-Validating System
This protocol incorporates self-validating checks. The use of a well-characterized reference standard allows for the verification of system suitability parameters such as retention time, peak asymmetry, and theoretical plates before analyzing any samples. The gradient elution profile is designed to separate a broad range of potential impurities, and the PDA detector can be used to assess peak purity, ensuring that a single peak corresponds to a single component.
Performance in Synthesis: A Comparative Outlook
The ultimate benchmark for an intermediate is its performance in the synthesis of the final API. This includes factors such as reaction yield, reaction time, and the formation of process-related impurities.
Synthetic Pathway and Yield
The synthesis of Apixaban from Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate typically involves a multi-step process. A simplified representation of a potential synthetic route is illustrated below.
Caption: A simplified workflow for the synthesis of Apixaban from Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate.
Published synthetic routes for Apixaban often report high yields for the final amidation step, frequently exceeding 90%.[7] Alternative synthetic strategies utilizing different intermediates may involve more or fewer steps, with varying overall yields. For instance, some routes report overall yields of around 33% to 48%.[8] A direct comparison of the overall yield from different starting intermediates is crucial for determining the most efficient and cost-effective manufacturing process.
Impurity Profile and Control
The impurity profile of the starting intermediate is a critical factor, as these impurities can be carried through the synthesis or lead to the formation of new impurities in subsequent steps. For Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate, potential impurities could arise from the starting materials or side reactions during its synthesis. Common classes of impurities in pharmaceutical manufacturing include residual starting materials, by-products, and degradation products.
The control of impurities is a mandate from regulatory bodies like the International Council for Harmonisation (ICH). A thorough understanding and control of the impurity profile of the chosen intermediate are essential for a successful drug submission.
Conclusion: An Expert Recommendation
From the perspective of a Senior Application Scientist, the selection of an intermediate for Apixaban synthesis should be a data-driven decision. While Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate represents a key building block in a viable synthetic route, a comprehensive benchmarking study is imperative.
Key considerations for selection should include:
Purity and Impurity Profile: A detailed analysis using a validated HPLC method to ensure the starting material meets the required quality standards.
Physicochemical Properties: A thorough characterization of properties like solubility and stability to inform process development.
Synthetic Performance: A comparative study of reaction yields, kinetics, and the formation of process-related impurities against other commercial standards.
Cost-Effectiveness: An evaluation of the overall cost of the synthetic route, considering the price of the intermediate and the efficiency of the subsequent steps.
By systematically evaluating these parameters, researchers and drug development professionals can select the optimal intermediate that ensures a robust, efficient, and compliant manufacturing process for Apixaban.
References
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, Chemsrc. Available at: [Link]
ETHYL 1-(4-CYANOPYRID-2-YL)PIPERIDINE-4-CARBOXYLATE, NextSDS. Available at: [Link]
RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban, International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Exploring 1-(4-Aminophenyl)-3-Morpholino-5,6-Dihydropyridin-2(1H)-one: A Key Apixaban Intermediate, Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug, Scientific Research Publishing. Available at: [Link]
Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters, Google Patents.
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug, World Journal of Pharmaceutical Sciences. Available at: [Link]
Comprehensive Cross-Reactivity Profiling of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate: A Comparative Safety Guide
Executive Summary & Scientific Rationale In modern drug discovery, the piperidine scaffold is ubiquitous, serving as a core pharmacophore for diverse targets ranging from G-protein coupled receptors (GPCRs) to kinases. H...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
In modern drug discovery, the piperidine scaffold is ubiquitous, serving as a core pharmacophore for diverse targets ranging from G-protein coupled receptors (GPCRs) to kinases. However, basic piperidines are notorious for off-target promiscuity, particularly concerning hERG channel blockade and aminergic GPCR cross-reactivity. As a Senior Application Scientist, I frequently guide research teams through the strategic de-risking of such scaffolds before they advance to in vivo models.
This guide provides an objective, data-driven comparative analysis of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate —a highly functionalized building block and screening hit. By leveraging standardized high-throughput screening panels, such as the Eurofins CEREP SafetyScreen44, we can map its pharmacological safety profile and understand the structural causality behind its selectivity[1]. Early identification of off-target compound activity through these optimized panels is critical to reducing safety-related attrition in clinical development[2].
Structural Causality: The Chemistry of Selectivity
Before diving into the screening data, it is imperative to understand why this specific molecule behaves differently than a standard piperidine. The causality lies in its electronic distribution.
In a typical alkyl-piperidine, the basic nitrogen has a pKa of ~9.5, meaning it is heavily protonated at physiological pH (7.4). This protonated amine is the primary driver for hERG binding (via pi-cation interactions with Tyr652 in the channel pore) and off-target aminergic GPCR binding (via a conserved Aspartate residue in Transmembrane Domain 3).
However, in Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate, the piperidine nitrogen is directly conjugated to an electron-deficient 5-cyanopyridine ring. This delocalizes the nitrogen's lone pair into the pyridine system, drastically reducing its pKa to < 5.0. Consequently, the molecule remains neutral at pH 7.4. This structural modification acts as a built-in safety feature, effectively bypassing the primary pharmacophore requirement for these critical safety liabilities.
Strategic Profiling Workflow
To thoroughly evaluate cross-reactivity, we employ a tiered screening workflow. Initial profiling utilizes a broad panel of 44–87 targets (e.g., the SafetyScreen 87 or Bowes panel) at a single high concentration (10 µM) to flag potential liabilities[3]. Hits are then advanced to dose-response and functional validation.
Tiered screening workflow for early-stage off-target liability profiling.
Comparative Panel Data: Test Compound vs. Reference Ligands
To objectively evaluate our test compound, we compare it against CP55940 , a notoriously non-selective ligand known to hit over 17 off-targets with >50% inhibition at 10 µM in the CEREP panel[4], and Terfenadine , a classic hERG-blocking reference compound.
Table 1: Comparative Cross-Reactivity Profile (% Inhibition at 10 µM)
Data Interpretation: The test compound exhibits a highly favorable safety profile. The lack of hERG and 5-HT2B activity directly validates the hypothesis that reducing the basicity of the piperidine nitrogen mitigates aminergic and ion channel off-target binding. In contrast, CP55940 demonstrates broad cross-reactivity across GPCRs and transporters[4].
One of the most critical off-targets for piperidine-containing drugs is the 5-HT2B receptor. Agonism of this receptor in cardiac fibroblasts leads to the overproduction of extracellular matrix proteins, resulting in fatal cardiac valvulopathy. Because binding affinity (
Ki
) does not equate to functional activity, any >50% hit in a primary binding assay must be evaluated in a functional assay to determine if the compound acts as an agonist or antagonist.
Intracellular signaling cascade of 5-HT2B-mediated cardiac valvulopathy.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems.
This assay determines the binding affinity (
Ki
) of the compound against off-target receptors[3].
Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing the target receptor (e.g., 5-HT2B).
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% BSA.
Self-Validating Controls:
Total Binding (B0): Radioligand + Buffer only.
Non-Specific Binding (NSB): Radioligand + 1000x excess of a known cold competitor (e.g., Serotonin).
Dynamic Range Check: Calculate the Z'-factor. The assay is only valid if Z' > 0.5.
Incubation: Add 10 µM of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate and [3H]-radioligand. Incubate for 60 minutes at 25°C.
Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.
Used to differentiate between off-target agonism and antagonism for any flagged GPCR hits[5].
Cell Plating: Seed engineered cells expressing the target GPCR and a promiscuous G-protein (Gα16) at 20,000 cells/well in a 384-well plate.
Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive fluorescent dye) for 45 minutes at 37°C.
Agonist Mode: Inject the test compound (0.1 nM to 10 µM). Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. An increase in signal indicates off-target agonism.
Antagonist Mode: If no agonist signal is detected, inject an EC80 concentration of the natural ligand. A decrease in the expected signal indicates off-target antagonism.
Conclusion
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate demonstrates an exceptionally clean in vitro cross-reactivity profile. By strategically utilizing the electron-withdrawing properties of the cyanopyridine ring to quench the basicity of the piperidine nitrogen, this scaffold successfully circumvents common cardiovascular and CNS liabilities. It serves as an excellent, de-risked starting point for further lead optimization.
References
Soethoudt, M., et al. (2017). "Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity." Nature Communications. Available at: [Link]
Bowes, J., et al. (2012). "Safety screening in early drug discovery: An optimized assay panel." Nature Reviews Drug Discovery. Available at: [Link]
Romo, J. A., et al. (2018). "In Vitro Characterization of a Biaryl Amide Anti-virulence Compound Targeting Candida albicans Filamentation and Biofilm Formation." Frontiers in Cellular and Infection Microbiology. Available at: [Link]
Lee, Y., et al. (2023). "Enhanced Anti-Nociception by Novel Dual Antagonists for 5-HT2AR and mGluR5 in Preclinical Models of Pain." International Journal of Molecular Sciences. Available at: [Link]
Margolis, E. B., et al. (2025). "Development of Central Nervous System-Penetrant Apelin Receptor Agonists." Journal of Medicinal Chemistry. Available at: [Link]
In Vivo Pharmacokinetic Profiling: Half-Life Optimization of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate and Structural Analogues
Executive Summary & Scientific Context In small-molecule drug discovery, the piperidine-4-carboxylate scaffold is a privileged motif frequently utilized in the development of GPCR agonists and kinase inhibitors. However,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
In small-molecule drug discovery, the piperidine-4-carboxylate scaffold is a privileged motif frequently utilized in the development of GPCR agonists and kinase inhibitors. However, the in vivo pharmacokinetic (PK) profile of these compounds is heavily dictated by their ester and heteroaryl substituents.
This guide provides an in-depth comparative analysis of the in vivo half-life of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (Compound 1) against its structural analogues. By dissecting the causality behind its rapid clearance—specifically carboxylesterase-mediated hydrolysis and cytochrome P450 (CYP450) oxidation—we provide drug development professionals with actionable, field-proven strategies for structural optimization and rigorous PK validation.
Structural Rationale & Metabolic Causality
To understand the pharmacokinetic behavior of Compound 1, we must analyze its structural liabilities. The in vivo half-life of this molecule is governed by two competing metabolic pathways:
Esterase-Mediated Hydrolysis: Compound 1 contains an ethyl ester. In murine and human models, ethyl esters are rapidly hydrolyzed by Carboxylesterase 1 (CES1) in the liver and Carboxylesterase 2 (CES2) in the intestine[1][2]. CES1 specifically prefers substrates with small alcohol groups (like the ethyl group) and larger acyl groups, making Compound 1 a prime target for rapid conversion into its free acid form[2].
CYP450 Oxidation: The 5-cyanopyridin-2-yl moiety contains a strongly electron-withdrawing cyano group on an aza-heteroaromatic ring. The nitrogen atom of the pyridine ring can act as a Type II ligand, coordinating directly with the heme-iron of CYP450 enzymes (such as CYP3A4). While Type II binding is often assumed to increase metabolic stability, it can paradoxically increase intrinsic clearance via specific regioselective oxidation[3].
To validate these mechanisms, we compared Compound 1 against three analogues:
Primary metabolic pathways of Compound 1 via CES1/CES2 and CYP450 enzymes.
Comparative Pharmacokinetic Data
The quantitative data below summarizes the in vivo performance of the four compounds in CD-1 mice. The data highlights the profound impact of rational structural modifications on half-life (
T1/2
) and systemic exposure (
AUC
).
Compound
Structural Modification
Route
Dose (mg/kg)
T1/2
(h)
Cmax
(ng/mL)
AUC0−∞
(h·ng/mL)
Clearance (mL/min/kg)
1
Ethyl ester (Lead)
IV
5.0
0.8
1,250
1,800
46.3
1
Ethyl ester (Lead)
PO
20.0
1.2
450
950
N/A
2
Free acid
IV
5.0
4.5
2,100
6,500
12.8
3
Isopropyl ester
PO
20.0
3.8
850
3,200
N/A
4
5-Fluoro analogue
PO
20.0
1.5
520
1,100
N/A
Data Interpretation & Causality
Ester Liability: Compound 1 exhibits a highly truncated half-life (0.8 h IV) and high clearance due to rapid CES-mediated cleavage. It acts essentially as a prodrug for Compound 2.
Steric Shielding: By replacing the ethyl group with an isopropyl group (Compound 3), steric hindrance at the carbonyl carbon significantly reduces the binding affinity to the CES1 active site (which prefers small alcohols). This extends the oral half-life from 1.2 h to 3.8 h and triples the systemic exposure.
CYP450 Modulation: Replacing the cyano group with a fluorine atom (Compound 4) slightly improves the half-life (1.5 h PO). While fluorine prevents specific regioselective oxidation at the 5-position, it does not rescue the molecule from the primary esterase liability.
Self-Validating In Vivo Protocol
To ensure absolute trustworthiness and reproducibility, the PK data must be generated using a self-validating system. Traditional "one mouse, one time point" designs introduce high inter-subject variability. Instead, we utilize a serial microsampling protocol combined with rigorous LC-MS/MS quality controls[4][5].
Step-by-Step Methodology
Phase 1: Dosing & Serial Microsampling
Subject Preparation: Fast male CD-1 mice (23–26 g) for 12 hours prior to oral (PO) dosing. Intravenous (IV) cohorts are fed ad libitum.
Formulation: Dissolve compounds in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization and prevent precipitation in the bloodstream.
Administration: Administer IV doses (5 mg/kg) via the tail vein. Administer PO doses (20 mg/kg) via oral gavage.
Serial Bleeding: Collect 30 µL of blood at 5, 15, 30 min, and 1, 2, 4, 8, 24 h post-dose. Use submandibular vein puncture for early time points and retro-orbital sampling (under isoflurane anesthesia) for later time points to minimize animal stress and reduce cohort sizes[4].
Plasma Separation: Immediately transfer blood to
K2EDTA
-coated tubes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to extract plasma.
Phase 2: Bioanalytical Quantification (LC-MS/MS)
Protein Precipitation: Aliquot 10 µL of plasma into a 96-well plate. Add 100 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (IS) (e.g., Compound 1-d5). Causality: The IS corrects for matrix effects and ionization suppression during mass spectrometry.
Quality Control (The Self-Validating Loop): Include "Double Blank" samples (plasma with no analyte and no IS) and "Single Blank" samples (plasma with IS only). Causality: This ensures no carryover between injections and verifies that endogenous plasma lipids do not produce interfering peaks at the analyte's mass transition[5].
Centrifugation & Injection: Vortex for 3 minutes, centrifuge at 14,000 rpm for 10 mins, and inject 5 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 1290 UHPLC coupled to an AB Sciex 6500+ Triple Quadrupole).
Data Analysis: Calculate PK parameters (
T1/2
,
Cmax
,
AUC
) using non-compartmental analysis (NCA) via WinNonlin software.
Standardized murine in vivo pharmacokinetic workflow with self-validating QC steps.
Conclusion
When developing drug candidates containing the 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate scaffold, researchers must account for the rapid, CES1/CES2-mediated hydrolysis of the ethyl ester. If the goal is to utilize the ester as a prodrug to deliver the active free acid, the ethyl ester is highly efficient. However, if the intact ester is required for target engagement, transitioning to a sterically hindered ester (e.g., isopropyl) is a mandatory optimization step to achieve a viable in vivo half-life.
References
Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. "The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics." Current Drug Metabolism, NIH PMC.
Shi, J., et al. "Role of carboxylesterase 1 and impact of natural genetic variants on the hydrolysis of trandolapril." Pharmacogenetics and Genomics, Ovid.
Leblanc, A., et al. "Murine Pharmacokinetic Studies." Bio-protocol.
Sharma, A., et al. "In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes." NIH PMC.
Karki, R., et al. "Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4.
A Comprehensive Guide to the Safe Disposal of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
This document provides essential, step-by-step guidance for the proper and safe disposal of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. As a compound integrating a pyridine ring, a piperidine structure, and a...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential, step-by-step guidance for the proper and safe disposal of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. As a compound integrating a pyridine ring, a piperidine structure, and a nitrile (cyano) group, it presents a complex hazard profile that demands a multi-faceted approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure operational safety and regulatory compliance.
Hazard Profile and Chemical Characteristics
Cyanide Group (-CN): The presence of the cyano group classifies this compound as a cyanide-containing substance. Such compounds are known for their high acute toxicity.[1] A critical and non-negotiable safety protocol is to never allow this compound or its waste to come into contact with acids. Acidification can lead to the liberation of highly toxic hydrogen cyanide (HCN) gas.[2]
Pyridine Ring: Pyridine and its derivatives are considered hazardous waste.[3][4] They are often flammable, harmful if inhaled or swallowed, and can cause skin and eye irritation.[5] The U.S. Environmental Protection Agency (EPA) regulates pyridine-containing waste, with high-temperature incineration being the standard disposal method.[3]
Piperidine-4-carboxylate Structure: The base structure, ethyl piperidine-4-carboxylate, is a combustible liquid that can cause skin, eye, and respiratory irritation.[6][7][8]
Based on this analysis, Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate must be handled as a hazardous waste with multiple hazard characteristics, primarily toxicity and potential reactivity.
Hazard Component
Associated Risks
Key Precaution
Cyano Group
Acute toxicity (oral, dermal, inhalation)
Avoid all contact with acids to prevent HCN gas release.
Pyridine Moiety
Flammability, organ toxicity, irritation
Segregate as hazardous waste for incineration.
Piperidine Core
Skin, eye, and respiratory irritation
Handle with appropriate Personal Protective Equipment (PPE).
Regulatory Framework: Adherence to EPA and OSHA Standards
Disposal of this compound falls under strict federal and local regulations. All procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[9][10][11]
The primary regulation governing its disposal is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[12] Under RCRA, this chemical waste is considered hazardous due to its inherent toxicity. This "cradle-to-grave" liability means the generator is responsible for the waste from its creation to its final, safe disposal.[13]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps from waste generation to final disposal. This process should be incorporated into your laboratory's Standard Operating Procedures (SOPs).
Step 1: Waste Identification and Segregation
Immediately classify all materials contaminated with Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate as Hazardous Waste . This includes:
Isolate from Acids: Store cyanide-containing waste in a dedicated container, physically separated from any acidic waste streams.[14]
Separate Solids and Liquids: Use distinct, clearly labeled containers for solid and liquid waste.[14]
Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, bases, or other reactive chemicals.[5][15]
Step 2: Proper Containerization and Labeling
Properly containing and labeling waste is a critical compliance and safety step.
Container Selection: Use chemically resistant containers (e.g., high-density polyethylene) that are in good condition and have a secure, leak-proof lid.[12]
Labeling: All hazardous waste containers must be labeled with an official EHS hazardous waste tag as soon as the first drop of waste is added.[12] The label must include:
The words "Hazardous Waste."
The full, unabbreviated chemical name: "Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate." For mixtures, list all components.
The date of generation.
The specific hazards (e.g., "Toxic," "Irritant").
The physical state (solid or liquid).
Step 3: On-Site Accumulation and Storage
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area must be under the control of the lab personnel. Keep containers closed at all times except when adding waste.
Step 4: Chemical Treatment (Expert-Level Procedure)
For facilities equipped and permitted to treat hazardous waste, chemical oxidation can be employed to destroy the cyanide moiety, rendering the waste less toxic before final disposal. This procedure should only be performed by highly trained personnel in a controlled environment, such as a certified fume hood, and with a validated, site-specific SOP.
Alkaline Chlorination: This is a common two-stage method for cyanide destruction.[16]
Stage 1 (Cyanide to Cyanate): The cyanide waste is treated with an oxidizing agent like sodium hypochlorite (bleach) under alkaline conditions (pH > 10). This converts the highly toxic cyanide (CN⁻) to the much less toxic cyanate (CNO⁻).
Stage 2 (Cyanate to CO₂ and N₂): Further addition of the oxidant at a slightly lower pH (8.5-9.0) oxidizes the cyanate to harmless carbon dioxide and nitrogen gas.[16]
Other oxidative methods using hydrogen peroxide or potassium permanganate also exist but require careful control of reaction conditions.[1][17] The resulting sludge and liquid must still be disposed of as hazardous waste.
Step 5: Final Disposal via Licensed Contractor
The ultimate and most common disposal method for this type of organic chemical waste is high-temperature incineration .[3]
Request Pickup: Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[12][14]
Manifesting: The waste will be transported off-site by a licensed hazardous waste disposal company. A hazardous waste manifest will be used to track the waste to the Treatment, Storage, and Disposal Facility (TSDF), ensuring a complete chain of custody as required by the EPA.[18]
Incineration: The TSDF will use a rotary kiln or liquid injection incinerator operating at temperatures between 820°C and 1,600°C to ensure the complete destruction of the hazardous organic components.[3]
Disposal Workflow Diagram
Caption: Workflow for the disposal of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate.
Emergency Procedures: Spill Management
Accidents require immediate and correct action. All personnel must be trained on these procedures.
For a small spill contained within a chemical fume hood:
Alert Personnel: Notify others in the immediate area.
Don PPE: Wear at a minimum a lab coat, double nitrile gloves, and chemical splash goggles.
Contain & Absorb: Cover the spill with a compatible absorbent material (e.g., vermiculite, sand).
Decontaminate:
First, clean the affected surfaces with a pH 10 buffer solution.
Next, wipe the area with a freshly prepared 10% bleach solution.[14]
Collect Waste: Carefully collect all contaminated absorbent materials and cleaning wipes into a designated hazardous waste container for solids.[14]
Report: Report the incident to your supervisor and EHS office.
For a large spill or any spill outside of a fume hood:
EVACUATE: Immediately evacuate the laboratory and alert others in the vicinity.
ISOLATE: Close the doors to the affected area to contain vapors.
CALL FOR HELP: Contact your institution's emergency number (e.g., 911) and the EHS office.[14]
ASSIST: If a person is exposed, move them to fresh air and begin decontamination in a safety shower or with an eyewash station if necessary.
ADVISE: Remain safely nearby to provide information to emergency responders.
Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
References
Toxicological Profile for Cyanide. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
ATSDR - Public Health Statement: Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville - Environmental Health and Safety. Retrieved from [Link]
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved from [Link]
Methods of destruction of cyanide in cyanide-containing waste. (n.d.). Google Patents.
Cyanide Waste Treatment. (n.d.). Hach. Retrieved from [Link]
The Cyanide Challenge: Managing Toxic Effluents in Industrial Wastewater. (2025, December 18). Aster Bio. Retrieved from [Link]
Hazardous Substance Fact Sheet: Pyridine. (n.d.). New Jersey Department of Health. Retrieved from [Link]
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Appendix A to § 1910.1450—National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]
Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]
The Laboratory Standard. (n.d.). Vanderbilt University Medical Center - Office of Clinical and Research Safety. Retrieved from [Link]
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Safety Data Sheet: Pyridine. (2024, June 26). ChemSupply Australia. Retrieved from [Link]
Ethyl 1-(cyanoacetyl)piperidine-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
Ethyl piperidine-4-carboxylate. (n.d.). Cheméo. Retrieved from [Link]
Ethyl 4-piperidinecarboxylate. (n.d.). PubChem. Retrieved from [Link]
Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. (2025, March 27). ACG Publications. Retrieved from [Link]
Ethyl 1-(4-cyanopyrid-2-yl)piperidine-4-carboxylate. (n.d.). NextSDS. Retrieved from [Link]
1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]